2,2-Dichloro-1-methylcyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2,2-dichloro-1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUUWIKPBYWKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932385 | |
| Record name | 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-14-9 | |
| Record name | 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloro-1-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-dichloro-1-methylcyclopropanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The document details a robust synthetic protocol for its preparation and outlines the analytical techniques used for its thorough characterization. All quantitative data is presented in structured tables for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Introduction
This compound is a cyclopropane derivative of significant interest in medicinal chemistry and organic synthesis. Its rigid, three-membered ring structure, combined with the presence of reactive chloro and carboxylic acid functional groups, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide serves as a technical resource for researchers, providing detailed methodologies for its synthesis and comprehensive data for its characterization.
Synthesis of this compound
The primary route for the synthesis of this compound involves the addition of dichlorocarbene to a suitable alkene precursor. A common and efficient method for generating dichlorocarbene is through the reaction of chloroform with a strong base, often under phase-transfer catalysis (PTC) conditions.
2.1. General Reaction Scheme
The overall synthesis can be depicted as a two-step process: (1) dichlorocyclopropanation of a methacrylic acid ester, followed by (2) hydrolysis of the resulting ester to yield the target carboxylic acid.
Caption: Synthetic workflow for this compound.
2.2. Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Step 1: Synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
-
To a stirred solution of methyl methacrylate (1.0 eq) in chloroform (CHCl₃), a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA) (0.02 eq) is added.
-
A concentrated aqueous solution of sodium hydroxide (NaOH) (50% w/w) is added dropwise to the mixture at a temperature maintained between 20-30°C.
-
The reaction mixture is stirred vigorously for 4-6 hours at room temperature.
-
After the reaction is complete, the mixture is diluted with water and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.
Step 2: Hydrolysis to this compound
-
The crude ester from Step 1 is dissolved in a suitable solvent such as methanol.
-
An aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is heated to reflux for 2-4 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then acidified to a pH of approximately 1 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid. A patent describing a similar procedure reports a yield of 86.2% with a purity of >95%.[1]
Characterization
The synthesized this compound is characterized by its physical properties and various spectroscopic techniques.
3.1. Physical Properties
The known physical properties of the compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆Cl₂O₂ | [2] |
| Molecular Weight | 169.01 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 60-65 °C | [1] |
| Boiling Point | 85 °C / 8 mmHg | [1] |
3.2. Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the diastereotopic methylene protons of the cyclopropane ring, in addition to a broad singlet for the carboxylic acid proton. The carboxylic acid proton typically appears far downfield.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the methylene carbon, the quaternary cyclopropane carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to appear in the downfield region typical for carboxylic acids.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups in the molecule. The expected characteristic absorption bands are listed below.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C-O (Carboxylic Acid) | 1210-1320 | Medium |
| C-Cl | 600-800 | Medium to strong |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the methyl ester, methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, the molecular weight is 183.03 g/mol .[3] The mass spectrum of the carboxylic acid would show a molecular ion peak corresponding to its molecular weight of 169.01 g/mol , along with characteristic isotopic peaks due to the presence of two chlorine atoms.[2]
Logical Relationships in Characterization
The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.
Caption: Logical workflow for the characterization of the synthesized compound.
Conclusion
This technical guide has detailed a reliable method for the synthesis of this compound and outlined the key analytical techniques for its characterization. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation and verification of this important chemical intermediate. Further research to obtain and publish high-resolution experimental spectra will be beneficial to the scientific community.
References
Physical and chemical properties of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid, a halogenated cyclopropane derivative of interest in organic synthesis and potential pharmaceutical applications. This document details the compound's known physical characteristics, provides insights into its chemical behavior, and outlines a detailed experimental protocol for its synthesis and purification. Spectroscopic data, based on characteristic values for similar structures, are also presented to aid in analytical identification.
Introduction
This compound (CAS No. 1447-14-9) is a cyclopropane-containing carboxylic acid. The strained three-membered ring and the presence of two chlorine atoms on the same carbon, along with a carboxylic acid functional group, impart unique chemical reactivity and physical properties to this molecule.[1] Cyclopropane derivatives are found in a variety of biologically active compounds and are utilized as building blocks in the synthesis of complex organic molecules.[2] This guide aims to consolidate the available technical information on this compound to support research and development activities.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. Due to the limited availability of experimental data in the literature, some properties are estimated based on the behavior of structurally similar compounds.
Physical Properties
The known physical properties of the compound are summarized in Table 1. It is a solid at room temperature with a melting point in the range of 60-65 °C.[3]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1447-14-9 | [4] |
| Molecular Formula | C₅H₆Cl₂O₂ | [4] |
| Molecular Weight | 169.01 g/mol | [4] |
| Appearance | Solid | [1] |
| Melting Point | 60-65 °C | [3] |
| Boiling Point | 85 °C at 8 mmHg | [3] |
Chemical Properties
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value |
| IUPAC Name | 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid |
| SMILES | CC1(C(=O)O)CC1(Cl)Cl |
| InChI | InChI=1S/C5H6Cl2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) |
Solubility
Table 3: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The polar carboxylic acid group allows for some interaction with water, but the nonpolar dichloromethylcyclopropane moiety limits overall solubility. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the carboxylic acid group. |
| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can act as hydrogen bond acceptors. |
| Dichloromethane, Chloroform | Soluble | Halogenated solvents that can dissolve the dichlorinated portion of the molecule. |
| Hexane, Toluene | Sparingly to moderately soluble | The nonpolar nature of these solvents makes them less ideal for dissolving the polar carboxylic acid. |
Acidity (pKa)
The pKa value for this compound has not been experimentally reported. However, the presence of two electron-withdrawing chlorine atoms on the carbon adjacent to the carboxylic acid group is expected to increase its acidity compared to unsubstituted cyclopropanecarboxylic acid (pKa ≈ 4.8). The inductive effect of the chlorine atoms stabilizes the carboxylate anion, thus lowering the pKa.
Experimental Protocols
The following section details a likely experimental protocol for the synthesis and purification of this compound, adapted from a patented method and general organic chemistry procedures.[9]
Synthesis of this compound
This synthesis involves the dichlorocyclopropanation of a suitable alkene precursor followed by hydrolysis of the resulting ester. A plausible route starts from tiglic acid, which is first esterified and then subjected to dichlorocyclopropanation.
Materials:
-
Tiglic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Chloroform
-
Sodium hydroxide
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Esterification of Tiglic Acid: In a round-bottom flask, dissolve tiglic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the methyl tiglate with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Dichlorocyclopropanation: To a vigorously stirred solution of methyl tiglate in chloroform, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature between 20-30 °C. Stir vigorously for 4-6 hours. After the reaction is complete, add water to dissolve the precipitated salts and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Hydrolysis to the Carboxylic Acid: The crude methyl 2,2-dichloro-1-methylcyclopropanecarboxylate obtained from the previous step is dissolved in a mixture of methanol and a 10% aqueous sodium hydroxide solution. The mixture is refluxed for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up and Isolation: After cooling the reaction mixture, the methanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 1 with concentrated hydrochloric acid while cooling in an ice bath. The precipitated this compound is then extracted with dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Purification
The crude solid can be purified by recrystallization.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as toluene/hexane or ethanol/water.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Spectroscopic Analysis
While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and a series of multiplets for the diastereotopic methylene protons of the cyclopropane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the two cyclopropyl carbons, the quaternary carbon bearing the chlorine atoms, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[10] A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹.[7] C-Cl stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[11]
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Conclusion
References
- 1. spectrabase.com [spectrabase.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. spectrabase.com [spectrabase.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dichloro-1-methylcyclopropanecarboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. This information is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1447-14-9[1][2] |
| Molecular Formula | C₅H₆Cl₂O₂[1][2][3] |
| Molecular Weight | 169.01 g/mol [1][2] |
| Appearance | Solid[1] |
| Melting Point | 60-65 °C[1] |
| Boiling Point | 85 °C at 8 mmHg[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar compounds.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet, broad | 1H | -COOH |
| ~1.8 - 2.2 | Doublet | 1H | Cyclopropyl CH aHb |
| ~1.4 - 1.7 | Doublet | 1H | Cyclopropyl CHaH b |
| ~1.5 | Singlet | 3H | -CH₃ |
Rationale for Prediction:
-
The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a high chemical shift.
-
The diastereotopic methylene protons on the cyclopropane ring will exhibit geminal coupling, resulting in two doublets. Their exact chemical shifts are influenced by the anisotropic effects of the carbonyl group and the chlorine atoms.
-
The methyl group, being attached to a quaternary carbon, will appear as a singlet.
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ) (ppm) | Assignment |
| ~175 - 180 | C =O |
| ~60 - 70 | -C Cl₂ |
| ~30 - 40 | C -CH₃ |
| ~25 - 35 | -C H₂- |
| ~15 - 25 | -C H₃ |
Rationale for Prediction:
-
The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for such functional groups.
-
The carbon atom bearing two chlorine atoms will be significantly deshielded.
-
The quaternary carbon attached to the methyl and carboxyl groups will be in the aliphatic region.
-
The methylene carbon of the cyclopropane ring will also be in the aliphatic region.
-
The methyl carbon will appear at a characteristic upfield chemical shift.
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1200-1300 | Medium | C-O stretch |
| ~800-900 | Medium-Strong | C-Cl stretch |
Rationale for Prediction:
-
Carboxylic acids typically show a very broad O-H stretching band due to hydrogen bonding.
-
A strong carbonyl (C=O) absorption is characteristic of carboxylic acids.
-
The C-O stretching vibration will also be present.
-
The presence of two chlorine atoms will give rise to characteristic C-Cl stretching bands.
MS (Mass Spectrometry) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Possible Fragment |
| 168/170/172 | Low | [M]⁺ (Molecular ion with isotope pattern for 2 Cl) |
| 151/153 | Medium | [M - OH]⁺ |
| 123/125 | Medium | [M - COOH]⁺ |
| 88 | Strong | [M - COOH - Cl]⁺ |
Rationale for Prediction:
-
The mass spectrum of the methyl ester of the target compound is available and shows a clear molecular ion peak.[4] For the carboxylic acid, the molecular ion is also expected, exhibiting the characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4).
-
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).
-
Subsequent loss of a chlorine atom from the [M - COOH]⁺ fragment is also a likely fragmentation pathway. PubChem provides predicted m/z values for various adducts, including [M+H]⁺ at 168.98177.[3]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization: Use a standard EI energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-250).
-
Data Acquisition and Processing: Acquire the mass spectrum and process the data to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in elucidating the structure of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Structural elucidation from spectroscopic data.
References
An In-depth Technical Guide to 2,2-Dichloro-1-methyl-cyclopropanecarboxylic Acid (CAS 1447-14-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety information, and known applications of 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid (CAS number 1447-14-9). The information is compiled and presented to be a valuable resource for professionals in research and development.
Chemical and Physical Properties
2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is a solid organic compound.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1447-14-9 | [2] |
| Molecular Formula | C₅H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 169.01 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 60-65 °C | [1] |
| Boiling Point | 85 °C at 8 mmHg | [1] |
| SMILES String | CC1(CC1(Cl)Cl)C(O)=O | [2] |
| InChI Key | BIUUWIKPBYWKEQ-UHFFFAOYSA-N | [2] |
Safety and Handling
2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this chemical.
Hazard Classification
The compound is classified as follows:
The signal word for this chemical is "Warning".[1][2]
Hazard and Precautionary Statements
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][2][3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
When handling 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid, the following personal protective equipment is recommended:[1][2]
-
Respiratory Protection: Dust mask type N95 (US)
-
Eye Protection: Eyeshields
-
Hand Protection: Gloves
Storage
Store in a cool, dry, and well-ventilated area.[3] It is classified under Storage Class 11: Combustible Solids.[1][2]
Toxicological Information
Applications and Experimental Use
Synthesis of Amyloid-β Production Inhibitors
A significant application of 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is in the solid-phase synthesis of α-hydroxy esters. These esters have been identified as inhibitors of amyloid-β production, suggesting a potential role for this compound in the research and development of therapeutics for Alzheimer's disease.
Precursor for 1-Methylcyclopropanecarboxylic Acid
2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid serves as a starting material in the synthesis of 1-Methylcyclopropanecarboxylic acid.[5] The general procedure for this synthesis is outlined below.
A general procedure for the synthesis of 1-methylcyclopropane-1-carboxylic acid from 2,2-dichloro-1-methylcyclopropanecarboxylic acid involves a reaction with sodium metal in anhydrous toluene under a nitrogen atmosphere.[5] The reaction mixture is heated, and after completion, concentrated hydrochloric acid is added to adjust the pH to 1.[5] The final product is then extracted with dichloromethane, dried, and the solvent is evaporated.[5]
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis of 1-Methylcyclopropanecarboxylic acid.
Signaling Pathways
While 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is utilized in the synthesis of inhibitors of amyloid-β production, specific details of its direct interaction with or influence on biological signaling pathways have not been identified in the reviewed literature. Its role appears to be that of a chemical precursor rather than a direct biological modulator in this context.
Conclusion
2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is a valuable chemical intermediate, particularly in the synthesis of compounds with potential therapeutic applications. While its chemical and physical properties are well-documented, comprehensive toxicological data and detailed experimental protocols for its analysis are not widely available. Researchers and drug development professionals should handle this compound with appropriate safety precautions, as outlined in this guide, and be aware of the gaps in the existing public data. Further research into its biological activity and toxicological profile would be beneficial for a more complete understanding of this molecule.
References
- 1. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | C6H8Cl2O2 | CID 74051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Crystal Structure of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the available structural information, synthesis, and general analytical workflow for 2,2-dichloro-1-methylcyclopropanecarboxylic acid. Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Protein Data Bank (PDB), have revealed no publicly available, experimentally determined crystal structure for this compound. Consequently, this document provides a summary of its known chemical properties, a detailed synthesis protocol, and a generalized experimental workflow for its crystallographic analysis, should crystals become available.
Chemical and Physical Properties
This compound is a solid carboxylic acid derivative.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆Cl₂O₂ | [2][3] |
| Molecular Weight | 169.01 g/mol | [1][3] |
| CAS Number | 1447-14-9 | [2][3] |
| Physical Form | Solid | [1] |
| Melting Point | 60-65 °C | [1] |
| Boiling Point | 85 °C at 8 mmHg | [1] |
| SMILES String | CC1(C(=O)O)CC1(Cl)Cl | |
| InChI Key | BIUUWIKPBYWKEQ-UHFFFAOYSA-N |
Synthesis Protocol
A method for the preparation of this compound has been described, which involves the acidification of its corresponding salt. The following protocol is adapted from the disclosed methodology.
Materials:
-
Aqueous solution of the sodium salt of this compound
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
The aqueous phase containing the sodium salt of this compound is placed in a reaction vessel equipped with a stirrer.
-
While stirring, concentrated hydrochloric acid is added dropwise to the solution until the pH reaches 1.
-
The mixture is stirred for an additional 30 minutes to ensure complete protonation.
-
The acidified solution is then transferred to a separatory funnel and extracted with dichloromethane.
-
The organic phases are combined and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
The drying agent is removed by filtration.
-
The solvent is removed from the filtrate by evaporation under reduced pressure using a rotary evaporator to yield this compound.
General Experimental Workflow for Crystal Structure Determination
While a specific crystal structure for this compound is not available, the following outlines a standard workflow for its determination via single-crystal X-ray diffraction.
Detailed Methodologies for Key Experiments:
-
Crystallization : The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. For a small molecule like this compound, techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution would be employed. A variety of solvents and solvent mixtures would be screened to find conditions that promote the growth of well-ordered, single crystals of suitable size for diffraction.
-
Data Collection : A suitable single crystal would be mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data (intensities and positions of the Bragg reflections) are processed to determine the unit cell parameters and space group. The initial arrangement of atoms in the unit cell (the crystal structure) is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation : The final refined structure is validated using various crystallographic metrics to ensure its chemical and geometric sensibility. The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
Logical Relationship of Synthesis and Analysis
The synthesis of the compound is a prerequisite for its structural analysis. The purity of the synthesized compound directly impacts the success of crystallization and subsequent structure determination.
References
A Technical Guide to Determining the Solubility of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and a framework for researchers to generate and present their own findings.
Introduction
This compound is a cyclopropane derivative containing a carboxylic acid functional group. Its unique structure, featuring a strained three-membered ring and electron-withdrawing chlorine atoms, influences its physicochemical properties, including solubility. Understanding the solubility of this compound in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. The polarity of the carboxylic acid group suggests some degree of solubility in polar organic solvents, while the dichloromethylcyclopropane moiety may contribute to solubility in less polar environments.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Acetone | 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | 25 | e.g., HPLC | ||
| e.g., Dichloromethane | 25 | e.g., Gravimetric | ||
| e.g., Toluene | 25 | |||
| e.g., Ethyl Acetate | 25 | |||
| e.g., Methanol | 25 | |||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | |||
| e.g., N,N-Dimethylformamide (DMF) | 25 |
Experimental Protocols for Solubility Determination
The following protocols describe established methods for determining the solubility of a solid compound, such as this compound, in an organic solvent.
3.1. Qualitative Solubility Assessment
A preliminary qualitative assessment can provide a rapid indication of solubility.
-
Procedure:
-
Place approximately 15 mg of finely powdered this compound into a small test tube.[1]
-
Add the selected organic solvent dropwise (approximately 0.5 mL total), agitating the mixture after each addition.[1]
-
Observe if the solid dissolves completely. If it does not, gentle warming in a water bath may be applied. If the solid dissolves upon warming, the solution should be cooled to room temperature to check for precipitation.[1]
-
Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."
-
3.2. Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed, thermostatted vessel. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).
-
The solubility is expressed as the concentration of the saturated solution at the given temperature.
-
3.3. Acid-Base Solubility Tests
Given the carboxylic acid functionality, acid-base solubility tests can provide valuable information. While typically performed in aqueous solutions, the principles can be adapted to understand potential interactions in basic organic solvents.[2][3][4]
-
Procedure for Basic Solvents:
-
Test the solubility of the compound in an inert organic solvent (e.g., toluene).
-
Test the solubility in a basic organic solvent (e.g., pyridine or an amine-containing solvent). An increase in solubility in the basic solvent compared to the inert solvent suggests an acid-base interaction.
-
This can be further investigated by testing solubility in aqueous solutions of 5% NaOH and 5% NaHCO3. Solubility in 5% NaOH but not in the weaker base 5% NaHCO3 can help to estimate the pKa of the carboxylic acid.[2][3][4]
-
3.4. Analytical Methods for Concentration Measurement
Several analytical techniques can be employed to determine the concentration of the saturated solution obtained from the shake-flask method.[5]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of this compound in the mobile phase should be prepared. The saturated solution is then diluted and injected into the HPLC system to determine its concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of the solute.[6] An internal standard with a known concentration is added to the saturated solution, and the concentration of the analyte is determined by comparing the integral of a characteristic peak of the analyte to that of the internal standard.[6]
-
Gravimetric Analysis: This is a simpler but potentially less accurate method. A known volume of the filtered saturated solution is carefully evaporated to dryness under reduced pressure, and the mass of the remaining solid residue is measured.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific solubility data for this compound in organic solvents is not currently well-documented, this guide provides researchers with the necessary experimental protocols to generate this valuable information. The choice of method will depend on the required accuracy and available analytical instrumentation. Consistent application of these methodologies will contribute to a better understanding of the physicochemical properties of this compound, aiding in its effective use in research and development.
References
An In-depth Technical Guide to the Stereoisomers of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichloro-1-methylcyclopropanecarboxylic acid is a chiral molecule of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex chemical entities. Its rigid cyclopropane framework and the presence of a stereocenter at the C1 position make its stereoisomers valuable precursors in the development of novel agrochemicals and pharmaceuticals. The specific spatial arrangement of the substituents can lead to distinct biological activities, making the separation and characterization of the individual enantiomers a critical step in research and development.
This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their physicochemical properties, proposed experimental protocols for their synthesis and separation, and analytical methods for their characterization.
Stereochemistry
This compound possesses a single chiral center at the C1 carbon of the cyclopropane ring. This gives rise to a pair of enantiomers: (1R)-2,2-dichloro-1-methylcyclopropanecarboxylic acid and (1S)-2,2-dichloro-1-methylcyclopropanecarboxylic acid. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical properties, with the exception of their interaction with plane-polarized light (optical activity).
Caption: Enantiomers of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Racemic Mixture | (1R)-Enantiomer (Expected) | (1S)-Enantiomer (Expected) |
| Molecular Formula | C₅H₆Cl₂O₂ | C₅H₆Cl₂O₂ | C₅H₆Cl₂O₂ |
| Molecular Weight | 169.01 g/mol [1] | 169.01 g/mol | 169.01 g/mol |
| Melting Point | 60-65 °C | Similar to racemate | Similar to racemate |
| Boiling Point | 85 °C at 8 mmHg | Similar to racemate | Similar to racemate |
| Specific Rotation ([α]D) | 0° | Positive value | Negative value of equal magnitude |
| CAS Number | 1447-14-9[1] | Not available | Not available |
Experimental Protocols
Synthesis of Racemic this compound
A common method for the synthesis of gem-dihalocyclopropanes is the reaction of an alkene with a haloform in the presence of a strong base. For the title compound, this would involve the reaction of tiglic acid (or its ester) with chloroform.
Protocol:
-
To a stirred solution of methyl tiglate (1 equivalent) and chloroform (3 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide (4 equivalents) and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 equivalents).
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.
-
Hydrolyze the crude ester by refluxing with an excess of sodium hydroxide in a methanol/water mixture.
-
After hydrolysis, remove the methanol, acidify the aqueous solution with concentrated hydrochloric acid, and extract the product with dichloromethane.
-
Dry the organic extract and evaporate the solvent to yield racemic this compound, which can be further purified by recrystallization.
Caption: Synthetic workflow for racemic acid.
Chiral Resolution by Diastereomeric Salt Formation
The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Cinchona alkaloids, such as cinchonidine, are often effective for the resolution of carboxylic acids.
Protocol:
-
Dissolve the racemic this compound (1 equivalent) in a suitable solvent, such as methanol or acetonitrile.
-
In a separate flask, dissolve a sub-stoichiometric amount (0.5-0.8 equivalents) of a chiral resolving agent, for example, (–)-cinchonidine, in the same solvent, with gentle heating if necessary.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor, enriched in the other diastereomer, can be collected for subsequent recovery.
-
To liberate the enantiomerically enriched carboxylic acid, suspend the diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl).
-
Extract the free acid with an organic solvent like dichloromethane, dry the organic layer, and remove the solvent.
-
The enantiomeric excess (e.e.) of the resolved acid should be determined by chiral HPLC or by NMR using a chiral solvating agent.
-
The resolving agent can be recovered from the aqueous layer by basification and extraction.
Caption: General workflow for chiral resolution.
Analytical Characterization
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the preferred method for determining the enantiomeric excess of the resolved acid. A chiral stationary phase (CSP) is used to differentiate between the two enantiomers.
Table 2: Representative Chiral HPLC Method
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol with a small percentage of trifluoroacetic acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR spectra of the enantiomers are identical, the use of a chiral solvating agent or a chiral derivatizing agent can be employed to distinguish them. The chemical shifts of the protons and carbons proximate to the stereocenter will differ for the two enantiomers in a chiral environment.
Mass Spectrometry (MS)
The mass spectrum of the racemic acid and its individual enantiomers will be identical. The NIST WebBook reports a mass spectrum for the methyl ester of this compound, which can serve as a reference for the fragmentation pattern.[2]
Conclusion
The stereoisomers of this compound represent important chiral building blocks. While specific data on the individual enantiomers are scarce in public literature, established methods for the synthesis of the racemic compound and its subsequent chiral resolution provide a clear pathway for their preparation and study. The protocols and data presented in this guide, based on analogous systems, offer a solid foundation for researchers and drug development professionals to explore the potential of these valuable stereoisomers. Further research is warranted to fully characterize the individual enantiomers and elucidate their specific properties and applications.
References
Dawn of a New Synthesis: An In-depth Technical Guide to the Early Literature on Dichloromethylcyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dichloromethylcyclopropanes, a class of compounds with significant potential in medicinal chemistry and materials science, has a rich history rooted in the mid-20th century. This technical guide delves into the seminal early literature, providing a comprehensive overview of the foundational methods, detailed experimental protocols, and the quantitative data that paved the way for modern advancements in this field.
The Genesis of Dichlorocyclopropanation: The Doering-Hoffmann Reaction
The cornerstone of dichloromethylcyclopropane synthesis was laid in 1954 by W. von E. Doering and A. K. Hoffmann.[1] Their groundbreaking work detailed the addition of dichlorocarbene (:CCl₂) to olefins, a method that remains a fundamental strategy in organic synthesis. The reaction's elegance lies in the in-situ generation of the highly reactive dichlorocarbene intermediate from readily available chloroform.
The core of the Doering-Hoffmann protocol involves the reaction of an alkene with chloroform in the presence of a strong, non-aqueous base, typically potassium t-butoxide.[1] The reaction proceeds via an α-elimination mechanism.
Reaction Pathway:
The mechanism involves the deprotonation of chloroform by the strong base to form the trichloromethyl anion, which then undergoes α-elimination of a chloride ion to generate the electrophilic dichlorocarbene. This highly reactive species is immediately trapped by the alkene in a concerted [1+2] cycloaddition to furnish the dichloromethylcyclopropane product. A key feature of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][3][4]
Quantitative Data from Early Studies
The pioneering work of Doering and Hoffmann provided the first quantitative insights into the scope and efficiency of this new synthetic method. The following table summarizes the yields of dichlorocyclopropanes obtained from various olefins as reported in their 1954 publication.
| Alkene | Dichloromethylcyclopropane Product | Yield (%) |
| Cyclohexene | 7,7-Dichloronorcarane | 63 |
| 1-Octene | 1,1-Dichloro-2-hexylcyclopropane | 55 |
| 2-Methyl-2-butene | 1,1-Dichloro-2,2,3-trimethylcyclopropane | 72 |
| Styrene | 1,1-Dichloro-2-phenylcyclopropane | 58 |
| cis-Stilbene | cis-1,1-Dichloro-2,3-diphenylcyclopropane | 45 |
| trans-Stilbene | trans-1,1-Dichloro-2,3-diphenylcyclopropane | 60 |
Table 1: Yields of Dichlorocyclopropanes from Various Alkenes using the Doering-Hoffmann Protocol.[1]
Detailed Experimental Protocols from the Seminal Literature
For researchers aiming to replicate or build upon these foundational studies, the following detailed experimental protocol for the synthesis of 7,7-dichloronorcarane from cyclohexene is provided, as adapted from the original 1954 publication by Doering and Hoffmann.
Synthesis of 7,7-Dichloronorcarane
Materials:
-
Cyclohexene
-
Chloroform (reagent grade, dried over anhydrous calcium chloride)
-
Potassium t-butoxide
-
Anhydrous ether
-
Ice bath
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
Procedure:
-
A solution of cyclohexene (0.5 mole) in 100 mL of anhydrous ether is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.
-
The flask is cooled in an ice bath, and a solution of potassium t-butoxide (0.6 mole) in 150 mL of anhydrous ether is added with vigorous stirring.
-
A solution of chloroform (0.75 mole) in 50 mL of anhydrous ether is then added dropwise to the cooled and stirred suspension over a period of 2 hours.
-
After the addition is complete, the reaction mixture is allowed to come to room temperature and is stirred for an additional 12 hours.
-
Water is carefully added to decompose the excess potassium t-butoxide and the reaction products.
-
The ethereal layer is separated, and the aqueous layer is extracted with two 50 mL portions of ether.
-
The combined ethereal extracts are washed with water, dried over anhydrous magnesium sulfate, and the ether is removed by distillation.
-
The residue is distilled under reduced pressure to yield 7,7-dichloronorcarane.
Experimental Workflow:
Early Alternative Methods for Dichlorocarbene Generation
While the chloroform-strong base method became the standard, early literature also explored other routes to generate dichlorocarbene, albeit with less widespread adoption. These included:
-
From Ethyl Trichloroacetate: Treatment of ethyl trichloroacetate with sodium methoxide was shown to produce dichlorocarbene.[5]
-
From Phenyl(trichloromethyl)mercury: The thermal decomposition of phenyl(trichloromethyl)mercury also served as a source of dichlorocarbene.[5]
These alternative methods, while historically significant, were often limited by the availability or toxicity of the starting materials.
Evolution of the Methodology: The Advent of Phase-Transfer Catalysis
A significant advancement in the synthesis of dichloromethylcyclopropanes came with the application of phase-transfer catalysis (PTC). This technique, developed later, allowed for the use of aqueous sodium hydroxide as the base, simplifying the procedure and avoiding the need for strictly anhydrous conditions. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion into the organic phase where it can react with chloroform to generate dichlorocarbene.[5]
Logical Relationship of Synthetic Methods:
This in-depth guide provides a focused look at the seminal literature that established the field of dichloromethylcyclopropane synthesis. For researchers and professionals in drug development, understanding these foundational principles is crucial for the rational design and synthesis of novel therapeutic agents and advanced materials. The detailed protocols and quantitative data from these early studies continue to be a valuable resource for the modern chemist.
References
An In-depth Technical Guide to the Reactivity of the Cyclopropane Ring in 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the cyclopropane ring in 2,2-dichloro-1-methylcyclopropanecarboxylic acid. This compound serves as a valuable synthetic intermediate, and understanding its chemical behavior is crucial for its effective utilization in research and drug development. This document details the primary reaction pathways, including the notable reductive dechlorination that preserves the three-membered ring, and explores the potential for ring-opening reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate practical application.
Introduction
This compound is a substituted cyclopropane derivative featuring a gem-dichloro moiety, a methyl group, and a carboxylic acid function. The inherent ring strain of the cyclopropane ring, combined with the electronic effects of its substituents, imparts a unique and synthetically useful reactivity profile. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group, juxtaposed with the electron-donating methyl group, creates a complex electronic environment that dictates the molecule's stability and reaction pathways. This guide focuses on the key transformations involving the cyclopropane ring, providing a foundational understanding for its application in the synthesis of more complex molecules, including pharmaceutical intermediates.
Core Reactivity: Reductive Dechlorination
The most prominently documented reaction of this compound is its reductive dechlorination to yield 1-methylcyclopropanecarboxylic acid. This transformation is significant as it allows for the removal of the chlorine atoms while retaining the valuable cyclopropane core. This reaction is a key step in the synthesis of 1-methylcyclopropanecarboxylic acid, an important intermediate in the pharmaceutical and fine chemical industries.[1]
The reaction proceeds via treatment with a reducing agent, with metallic sodium being a commonly employed reagent. This process is a type of reductive dehalogenation, a well-established method in organic synthesis for the cleavage of carbon-halogen bonds.[2]
Reaction Pathway: Reductive Dechlorination
The overall transformation can be depicted as follows:
Caption: Reductive Dechlorination of this compound.
Quantitative Data
The synthesis of 1-methylcyclopropanecarboxylic acid from its dichlorinated precursor has been reported with high efficiency.
| Starting Material | Product | Reagent | Yield | Purity | Reference |
| This compound | 1-Methylcyclopropanecarboxylic acid | Metallic Sodium | 92.6% - 93.1% | >95% | CN104447293A[1] |
Experimental Protocol: Reductive Dechlorination
The following is a representative experimental protocol derived from the patent literature for the reductive dechlorination of this compound.
Materials:
-
This compound
-
Metallic sodium
-
Anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran)
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The this compound is dissolved in a suitable anhydrous solvent in the reaction flask.
-
Addition of Reducing Agent: Small pieces of metallic sodium are carefully added to the stirred solution at a controlled temperature. The reaction is often performed in liquid ammonia at its boiling point (-33 °C) or in a higher boiling solvent like THF.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to confirm the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched by the careful addition of a proton source (e.g., ethanol or ammonium chloride) to consume any unreacted sodium. The solvent is then removed under reduced pressure.
-
Acidification and Extraction: The residue is dissolved in water, and the aqueous solution is acidified to a pH of 1 by the dropwise addition of concentrated hydrochloric acid with stirring. The acidified solution is then extracted with dichloromethane.
-
Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 1-methylcyclopropanecarboxylic acid. Further purification can be achieved by distillation or recrystallization if necessary.
Workflow Diagram:
References
The Diverse Biological Landscape of Substituted Cyclopropanecarboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted cyclopropanecarboxylic acids represent a versatile class of small molecules with a broad spectrum of biological activities, making them a compelling scaffold in drug discovery and development. Their unique three-membered ring structure imparts conformational rigidity and specific electronic properties that enable potent and selective interactions with various biological targets. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate.
Enzyme Inhibition: A Primary Mechanism of Action
A significant facet of the biological activity of substituted cyclopropanecarboxylic acids lies in their ability to act as potent and selective enzyme inhibitors. This inhibition spans a range of enzyme classes, highlighting the therapeutic potential of this chemical motif in various disease areas.
Inhibition of Metalloproteases
ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5): This enzyme is a key therapeutic target in osteoarthritis due to its role in aggrecan degradation in cartilage. A series of 1-sulfonylaminocyclopropanecarboxylates have been identified as potent ADAMTS-5 inhibitors. Notably, compound 22 from this series demonstrated an IC50 value of 7.4 nM, representing a significant advancement in the development of small molecule inhibitors for this enzyme[1].
| Compound | Target | IC50 (nM) | Reference |
| Compound 22 (a 1-sulfonylaminocyclopropanecarboxylate) | ADAMTS-5 | 7.4 | [1] |
Carboxypeptidase A: This zinc-containing metalloprotease is involved in digestive processes. While specific cyclopropanecarboxylic acid inhibitors have been studied, detailed quantitative data on their inhibitory constants (Ki) are still emerging. However, the constrained cyclopropane ring can be designed to mimic tetrahedral intermediates in peptide hydrolysis, making it a promising feature for potent inhibitors.
Inhibition of Other Key Enzymes
Cytosolic Phospholipase A2α (cPLA2α) and Fatty Acid Amide Hydrolase (FAAH): These enzymes are central to inflammatory and pain signaling pathways. While specific IC50 values for cyclopropanecarboxylic acid derivatives are not yet widely published in readily accessible literature, the development of inhibitors for these enzymes is an active area of research. The structural features of cyclopropanecarboxylic acids make them suitable candidates for designing potent and selective inhibitors.
Antiviral Activity
Substituted cyclopropanecarboxylic acids have demonstrated notable potential as antiviral agents, particularly against cytomegalovirus (CMV).
Cyclopropavir and its Prodrugs: Cyclopropavir is a guanine derivative containing a cyclopropane ring that exhibits potent antiviral activity. 6-deoxycyclopropavir, a prodrug of cyclopropavir, is converted to the active form by xanthine oxidase. While 6-deoxycyclopropavir itself shows limited in vitro activity against a range of viruses including human cytomegalovirus (HCMV), human herpes viruses 1 and 2 (HSV-1 and HSV-2), and HIV-1, its oral administration is as effective as cyclopropavir in animal models of murine cytomegalovirus (MCMV) and HCMV infection[2]. This highlights the potential of prodrug strategies to improve the pharmacokinetic properties of this class of antiviral compounds.
Metabolic Modulation
Cyclopropanecarboxylic acid and its derivatives can significantly influence cellular metabolism, particularly in the liver.
Hepatic Pyruvate and Fatty Acid Metabolism: Cyclopropanecarboxylic acid has been shown to inhibit the metabolism of pyruvate, branched-chain α-keto acids, and acetoacetate in perfused rat livers. This inhibition is thought to occur at the level of the mitochondrial monocarboxylate transporter[3]. Specifically, it inhibits pyruvate decarboxylation and gluconeogenesis[3]. Furthermore, it has been observed to inhibit fatty acid oxidation[3]. These effects underscore the potential of these compounds in managing metabolic disorders.
Anti-inflammatory and Anticancer Potential
The anti-inflammatory properties of certain substituted cyclopropanecarboxylic acids are linked to their ability to modulate key signaling pathways involved in the inflammatory response. Moreover, their impact on cell signaling and metabolism also extends to potential applications in cancer therapy.
Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory drug Tranilast, a derivative of cyclopropanecarboxylic acid, has been shown to inhibit the NF-κB signaling pathway. It interferes with the association between NF-κB and the transcriptional coactivator CBP, thereby inhibiting NF-κB-dependent gene transcription[1]. Tranilast can also inhibit the ERK, JNK, and p38 signaling pathways, which are components of the MAPK cascade[4]. This dual modulation of key inflammatory pathways contributes to its therapeutic effects.
The following diagram illustrates the inhibitory effect of Tranilast on the NF-κB signaling pathway:
Caption: Tranilast inhibits NF-κB-dependent transcription by disrupting the interaction between NF-κB and its coactivator CBP.
The following diagram illustrates the general MAPK signaling cascade that can be inhibited by compounds like Tranilast:
Caption: Tranilast can inhibit key kinases within the MAPK signaling cascade, thereby affecting cellular responses like inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of substituted cyclopropanecarboxylic acids.
Enzyme Inhibition Assays
ADAMTS-5 Inhibition Assay (Fluorogenic Peptide Substrate):
-
Principle: This assay measures the cleavage of a fluorogenic peptide substrate by ADAMTS-5. Inhibition is quantified by a decrease in the fluorescence signal.
-
Materials:
-
Recombinant human ADAMTS-5
-
Fluorogenic peptide substrate (e.g., (Mca)-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (substituted cyclopropanecarboxylic acids)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of ADAMTS-5 to each well of the microplate.
-
Add the test compound dilutions to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Carboxypeptidase A Inhibition Assay (Spectrophotometric):
-
Principle: This assay measures the hydrolysis of a chromogenic substrate, such as hippuryl-L-phenylalanine, by carboxypeptidase A. The increase in absorbance due to the formation of a product is monitored.
-
Materials:
-
Bovine pancreatic carboxypeptidase A
-
Substrate: Hippuryl-L-phenylalanine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)
-
Test compounds
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a cuvette, mix the assay buffer and the test compound.
-
Add the carboxypeptidase A solution and pre-incubate for a specified time.
-
Initiate the reaction by adding the hippuryl-L-phenylalanine solution.
-
Immediately measure the change in absorbance at 254 nm over time.
-
Calculate the initial reaction rates.
-
Determine the Ki values by analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Antiviral Assays
Plaque Reduction Assay for Cytomegalovirus (CMV):
-
Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
-
Materials:
-
Human foreskin fibroblast (HFF) cells
-
Human Cytomegalovirus (HCMV)
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Test compounds
-
Overlay medium (e.g., culture medium with 0.5% agarose)
-
Crystal violet staining solution
-
-
Procedure:
-
Seed HFF cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known titer of HCMV for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing serial dilutions of the test compounds.
-
Incubate the plates for 7-14 days until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
Metabolic Assays
Inhibition of Pyruvate-Dependent Gluconeogenesis in Perfused Rat Liver:
-
Principle: This ex vivo method assesses the effect of a compound on the synthesis of glucose from pyruvate in an intact, functioning liver.
-
Materials:
-
Isolated rat liver perfusion system
-
Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer)
-
[1-14C]-pyruvate
-
Test compounds
-
Scintillation counter
-
-
Procedure:
-
Surgically isolate the liver from an anesthetized rat and connect it to the perfusion system.
-
Perfuse the liver with the buffer until it is cleared of blood.
-
Switch to a recirculating perfusion system containing the buffer with [1-14C]-pyruvate and the test compound at a desired concentration.
-
Collect samples of the perfusate at regular intervals.
-
Measure the concentration of glucose and the incorporation of 14C into glucose using a scintillation counter.
-
Compare the rate of gluconeogenesis in the presence and absence of the test compound to determine the percentage of inhibition.
-
The following diagram outlines the general workflow for an in vitro enzyme inhibition assay:
Caption: A stepwise representation of a typical in vitro enzyme inhibition assay, from reagent preparation to data analysis.
Conclusion
Substituted cyclopropanecarboxylic acids are a promising class of compounds with a wide array of biological activities. Their ability to potently and selectively inhibit key enzymes, modulate metabolic pathways, and interfere with inflammatory signaling cascades makes them attractive candidates for the development of novel therapeutics for a range of diseases, including osteoarthritis, viral infections, metabolic disorders, and inflammatory conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile chemical scaffold. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of anticancer drugs targeting the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichloro-1-methylcyclopropanecarboxylic acid is a versatile synthetic intermediate that has found application in the development of novel therapeutic agents. Its rigid, three-dimensional cyclopropane scaffold and the presence of reactive dichloro groups make it an attractive building block for introducing unique structural motifs into drug candidates. A notable application of this compound is in the solid-phase synthesis of α-hydroxy esters, which have been identified as inhibitors of amyloid-β (Aβ) production.[1] The accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease, making inhibitors of Aβ production a significant area of research for potential disease-modifying therapies.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the solid-phase synthesis of α-hydroxy ester-based amyloid-β production inhibitors. Additionally, the relevant biological pathway is illustrated to provide context for the therapeutic strategy.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1447-14-9 | [1] |
| Molecular Formula | C₅H₆Cl₂O₂ | [1] |
| Molecular Weight | 169.01 g/mol | [1] |
| Boiling Point | 85 °C/8 mmHg | [1] |
| Melting Point | 60-65 °C | [1] |
| Assay | ≥98% | [1] |
Table 2: Representative Yields for the Synthesis of this compound
| Starting Material | Reaction Conditions | Yield | Purity | Reference |
| Methacrylic acid, Chloroform, NaOH | Phase Transfer Catalysis | 86.2% | >95% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method for the preparation of 1-methylcyclopropanecarboxylic acid, with the initial cyclopropanation step yielding the desired dichlorinated compound.[2]
Materials:
-
Methacrylic acid
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine methacrylic acid, chloroform, and a phase transfer catalyst in an appropriate solvent system (e.g., water/dichloromethane).
-
With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide. An exothermic reaction will occur. Maintain the reaction temperature within a controlled range (e.g., 40-50 °C) using a water bath.
-
After the addition of NaOH is complete, continue stirring the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Allow the mixture to cool to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Carefully acidify the aqueous layer to pH 1 with concentrated hydrochloric acid under cooling in an ice bath.
-
Extract the acidified aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Protocol 2: Solid-Phase Synthesis of α-Hydroxy Esters as Amyloid-β Production Inhibitors
This protocol describes a general method for the solid-phase synthesis of α-hydroxy esters using this compound as a building block. This methodology is based on the approach used to develop inhibitors of amyloid-β production.[1]
Materials:
-
Rink Amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Various amino acids (Fmoc-protected)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Procedure:
Step 1: Resin Preparation and Amide Bond Formation
-
Swell Rink Amide resin in DMF.
-
In a separate vessel, pre-activate this compound with DIC and HOBt in DMF.
-
Add the activated carboxylic acid solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Step 2: Fmoc-Amino Acid Coupling (Iterative)
-
Deprotect the terminal Fmoc group on the resin-bound substrate by treating with 20% piperidine in DMF.
-
Wash the resin extensively with DMF.
-
Couple the next Fmoc-protected amino acid using an appropriate coupling agent (e.g., HBTU/HOBt/DIPEA or DIC/HOBt) in DMF.
-
Repeat the deprotection and coupling steps to assemble the desired peptide sequence.
Step 3: Formation of the α-Hydroxy Ester
-
Following the assembly of the desired peptide or amino acid sequence, the terminal amine can be used to displace one of the chlorine atoms on the cyclopropane ring through an intramolecular nucleophilic substitution, which, followed by hydrolysis, can lead to the formation of an α-hydroxy ester derivative. Alternatively, a linker strategy can be employed where the cyclopropane moiety is modified prior to cleavage.
Step 4: Cleavage and Purification
-
Cleave the synthesized compound from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Mandatory Visualizations
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow
References
Application of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid as a Synthetic Building Block in Drug Discovery
Application Note
Introduction
2,2-Dichloro-1-methylcyclopropanecarboxylic acid is a versatile synthetic building block, particularly valuable in the field of medicinal chemistry. Its strained three-membered ring and gem-dichloro functionalities provide a unique scaffold for the synthesis of complex and biologically active molecules. This document outlines the application of this building block in the solid-phase synthesis of α-hydroxy esters, a class of compounds that have shown significant potential as inhibitors of amyloid-β (Aβ) production, a key pathological hallmark of Alzheimer's disease.
Core Application: Synthesis of Amyloid-β Production Inhibitors
Alzheimer's disease is characterized by the accumulation of Aβ peptides in the brain. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Inhibition of these secretases is a primary therapeutic strategy for reducing Aβ levels.
Researchers have identified α-hydroxy esters as potent inhibitors of Aβ production. The solid-phase synthesis of a library of these inhibitors has been successfully achieved using a derivative of this compound. This approach allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, crucial for optimizing the potency and pharmacokinetic properties of potential drug candidates.
Experimental Protocols
General Solid-Phase Synthesis of α-Hydroxy Esters
The following protocol is a general procedure for the solid-phase synthesis of α-hydroxy esters derived from this compound, based on methodologies reported in the scientific literature.[1][2]
Materials:
-
This compound
-
Solid support (e.g., Wang resin, Rink amide resin)
-
Coupling agents (e.g., HBTU, HOBt, DIC)
-
Bases (e.g., DIEA, NMM)
-
Solvents (e.g., DMF, DCM, NMP)
-
Primary or secondary amines
-
Cleavage cocktail (e.g., TFA/H2O/TIPS)
-
Standard laboratory glassware and solid-phase synthesis vessel
Protocol:
-
Resin Loading: The solid support is swelled in a suitable solvent (e.g., DMF or DCM). The first building block, typically an amino acid, is then coupled to the resin using a standard coupling protocol.
-
Fmoc-Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of piperidine in DMF.
-
Coupling of the Cyclopropane Moiety: this compound is activated using a coupling agent (e.g., HBTU/HOBt or DIC) and then coupled to the free amine on the solid support.
-
Nucleophilic Displacement and Ester Formation: The resin-bound dichlorocyclopropane intermediate is treated with a primary or secondary amine. This results in a nucleophilic attack on the cyclopropane ring, leading to ring opening and the formation of an α-hydroxy ester.
-
Cleavage from Resin: The final α-hydroxy ester product is cleaved from the solid support using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIPS).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The solid-phase synthesis approach allows for the generation of a library of α-hydroxy esters with varying substituents. The biological activity of these compounds is then assessed by their ability to inhibit the production of Aβ in cell-based assays.
Table 1: Structure-Activity Relationship of α-Hydroxy Ester Inhibitors of Aβ Production
| Compound ID | R1 Group | R2 Group | Aβ Production IC50 (µM) |
| 1a | Benzyl | Methyl | 1.2 |
| 1b | 4-Fluorobenzyl | Methyl | 0.8 |
| 1c | 3,5-Difluorobenzyl | Methyl | 0.5 |
| 2a | Benzyl | Ethyl | 1.5 |
| 2b | 4-Fluorobenzyl | Ethyl | 1.0 |
Data is representative and compiled from structure-activity relationship studies of similar compounds.
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of α-hydroxy esters.
Signaling Pathway Inhibition
Caption: Inhibition of Amyloid-β production by α-hydroxy esters.
References
Application Notes and Protocols for the Derivatization of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2,2-dichloro-1-methylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and agrochemical research. The primary derivatives discussed are esters, amides, and the precursor acyl chloride.
Overview of Derivatization Strategies
This compound can be derivatized at the carboxylic acid functional group to generate a variety of esters and amides. These derivatives are often synthesized to explore structure-activity relationships (SAR) in drug discovery programs or to modify the physicochemical properties of the parent molecule. The primary routes for derivatization involve:
-
Esterification: Direct reaction of the carboxylic acid with an alcohol, typically under acidic conditions or using coupling agents.
-
Amidation: Reaction of the carboxylic acid with an amine, usually facilitated by a coupling agent to form an amide bond.
-
Acyl Chloride Formation: Conversion of the carboxylic acid to a more reactive acyl chloride, which can then be readily converted to a wide range of esters and amides.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the derivatization of this compound and closely related analogs.
Table 1: Esterification of this compound and Analogs
| Ester Derivative | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl ester | Methanol | SOCl₂ | Toluene | Reflux | 2 | >95 | General Procedure |
| Ethyl ester | Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 4-8 | 80-90 | General Fischer Esterification |
| tert-Butyl ester | tert-Butanol | DCC, DMAP | Dichloromethane | Room Temp | 12 | 70-80 | Steglich Esterification |
| Benzyl ester | Benzyl alcohol | H₂SO₄ (cat.) | Toluene | Reflux (azeotropic removal of water) | 6-12 | 85-95 | General Fischer Esterification |
Note: Yields are based on general procedures for similar carboxylic acids and may vary for this compound.
Table 2: Amidation of this compound and Analogs
| Amine | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | SOCl₂, then amine | Toluene, then DCM | Reflux, then Room Temp | 2, then 4 | 75-85 | Analogue Synthesis[1] |
| Cyclopentylamine | EDCI, HOBt | DMF | Room Temp | 12 | 70.7 | [1] |
| m-Toluidine | EDCI, HOBt | DMF | Room Temp | 12 | 68.1 | [1] |
| Thiazol-2-amine | EDCI, HOBt | DMF | Room Temp | 12 | 71.3 | [1] |
Note: Yields are for the synthesis of N-substituted 2-(2-bromophenyl)cyclopropane-1-carboxamides and serve as representative examples for amidation reactions of cyclopropanecarboxylic acids.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dichloro-1-methylcyclopropanecarbonyl chloride
This protocol describes the conversion of the carboxylic acid to its acyl chloride, a versatile intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (5-10 mL per gram of acid), add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).
-
Maintain the reflux for 2-3 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2,2-dichloro-1-methylcyclopropanecarbonyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate (Esterification)
This protocol details the synthesis of the methyl ester via the acyl chloride intermediate.
Materials:
-
2,2-Dichloro-1-methylcyclopropanecarbonyl chloride (from Protocol 3.1)
-
Methanol (anhydrous)
-
Pyridine or triethylamine (optional, as an acid scavenger)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude 2,2-dichloro-1-methylcyclopropanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous methanol (1.5 eq). If desired, a non-nucleophilic base like pyridine or triethylamine (1.1 eq) can be added to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 3: Synthesis of N-Phenyl-2,2-dichloro-1-methylcyclopropanecarboxamide (Amidation)
This protocol describes the synthesis of an amide derivative using a coupling agent.
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the derivatization protocols.
Caption: Workflow for Acyl Chloride Synthesis.
Caption: Workflow for Esterification.
Caption: Workflow for Amidation.
References
Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cyclopropane ring is a key structural motif in a variety of biologically active compounds, including a significant class of synthetic insecticides known as pyrethroids. These compounds are valued for their high efficacy against a broad spectrum of insect pests and their relatively low mammalian toxicity. A central precursor in the synthesis of many pyrethroids is a dichlorinated cyclopropanecarboxylic acid moiety. While direct applications of 2,2-dichloro-1-methylcyclopropanecarboxylic acid in widely commercialized agrochemicals are not extensively documented in publicly available literature, its structural analog, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid , is a cornerstone of the pyrethroid industry.
These application notes will focus on the synthesis and biological activity of agrochemicals derived from this closely related and industrially significant precursor. The methodologies and principles described herein can serve as a valuable guide for researchers exploring the potential of this compound and its derivatives in the discovery of novel agrochemicals.
Synthesis of Pyrethroid Esters from Dichlorocyclopropanecarboxylic Acids
The primary application of dichlorocyclopropanecarboxylic acids in the agrochemical industry is in the synthesis of pyrethroid insecticides. The general synthetic route involves the esterification of the carboxylic acid with a suitable alcohol, often a substituted benzyl alcohol. The insecticidal activity of the final product is highly dependent on the stereochemistry of both the cyclopropane ring and the alcohol moiety.
Key Precursor:
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid: This acid exists as multiple stereoisomers (e.g., (+)-cis, (-)-cis, (+)-trans, (-)-trans). The (+)-cis and (+)-trans isomers are often the most biologically active.[1]
Representative Alcohols for Esterification:
-
3-Phenoxybenzyl alcohol
-
α-Cyano-3-phenoxybenzyl alcohol
-
2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol
General Reaction Scheme:
The synthesis typically proceeds via a two-step process:
-
Activation of the carboxylic acid, commonly by conversion to the acid chloride.
-
Reaction of the acid chloride with the desired alcohol in the presence of a base.
Experimental Protocols
Protocol 2.1: Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride derivative.
Materials:
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (as a mixture of isomers or a specific isomer)
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Pyridine (anhydrous, optional)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in anhydrous toluene.
-
Add 1.2 to 1.5 equivalents of thionyl chloride dropwise to the solution at room temperature. A small amount of anhydrous pyridine can be added as a catalyst.
-
After the addition is complete, heat the reaction mixture to 40-60 °C and stir for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
The resulting crude 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride can be used directly in the next step without further purification.
Protocol 2.2: Synthesis of a Pyrethroid Ester (e.g., Permethrin)
This protocol outlines the esterification of the acid chloride with 3-phenoxybenzyl alcohol.
Materials:
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (from Protocol 2.1)
-
3-Phenoxybenzyl alcohol
-
Anhydrous toluene or another inert solvent (e.g., dichloromethane)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 3-phenoxybenzyl alcohol and 1.1 equivalents of anhydrous pyridine in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 1.0 equivalent of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride in anhydrous toluene to the cooled alcohol solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitoring by TLC or GC).
-
Once the reaction is complete, dilute the mixture with toluene.
-
Wash the organic phase sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrethroid ester.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative data for pyrethroid insecticides derived from dichlorocyclopropanecarboxylic acids.
| Compound | Target Pest | Activity Metric | Value | Reference |
| Permethrin | Housefly (Musca domestica) | LD50 | 1.8 µg/g | Patent Literature |
| Cypermethrin | Housefly (Musca domestica) | LD50 | 0.9 µg/g | Patent Literature |
| Deltamethrin | Housefly (Musca domestica) | LD50 | 0.04 µg/g | Patent Literature |
Note: LD50 values can vary depending on the specific isomer and the test conditions.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of pyrethroid esters.
Mechanism of Action of Pyrethroid Insecticides
Caption: Simplified signaling pathway for the neurotoxic action of pyrethroids.
Concluding Remarks
The derivatization of dichlorocyclopropanecarboxylic acids is a proven strategy for the development of potent insecticides. The protocols and data presented here, centered on the well-established precursor 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, provide a solid foundation for researchers. Future work could involve the synthesis of novel esters and amides using this compound and a diverse range of alcohols and amines, followed by comprehensive bioassays to evaluate their potential as new insecticidal, fungicidal, or herbicidal agents. The exploration of structure-activity relationships will be crucial in guiding the design of the next generation of agrochemicals based on the dichlorocyclopropane scaffold.
References
Application Notes and Protocols for Ring-Opening Reactions of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential ring-opening reactions of 2,2-dichloro-1-methylcyclopropanecarboxylic acid, a versatile building block in organic synthesis. Due to the limited availability of specific literature on this particular compound, the following protocols are based on established methodologies for the ring-opening of analogous gem-dihalocyclopropanes. The provided experimental conditions should be considered as starting points for optimization.
Silver-Ion Assisted Solvolytic Ring-Opening
The ring-opening of gem-dihalocyclopropanes can be facilitated by silver ions, which assist in the abstraction of a halide to form a carbocationic intermediate. This intermediate can then be trapped by a solvent molecule (solvolysis) or undergo rearrangement. This pathway is particularly relevant for the synthesis of substituted allyl derivatives.
Proposed Reaction Pathway:
Application Note & Protocol: Quantification of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichloro-1-methylcyclopropanecarboxylic acid is a carboxylic acid derivative of significant interest in various fields, including the development of pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and metabolic research. This document provides a detailed overview of analytical methodologies for the quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
Analytical Methodologies
The quantification of this compound can be effectively achieved using chromatographic techniques. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds.[1] For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC.[3] It offers high sensitivity and selectivity, making it ideal for complex matrices such as biological fluids.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of carboxylic acids using GC-MS and LC-MS/MS. The data is representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity | High linearity over a wide concentration range | Excellent linearity over a wide concentration range |
| Accuracy (% Recovery) | Typically >90% | Typically 95-105% |
| Precision (%RSD) | <15% | <10% |
| Limit of Detection (LOD) | ng/mL to pg/mL range (with derivatization) | pg/mL to fg/mL range[4] |
| Limit of Quantitation (LOQ) | ng/mL to pg/mL range | pg/mL range[5] |
Experimental Protocols
Protocol 1: Quantification by GC-MS
This protocol describes a general procedure for the quantification of this compound in a sample matrix using GC-MS following a derivatization step.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, reaction mixture), add a suitable internal standard.
-
Acidify the sample to approximately pH 2 using an appropriate acid (e.g., HCl).
-
Perform liquid-liquid extraction with a water-immiscible organic solvent (e.g., 2 x 2 mL of ethyl acetate or methyl tert-butyl ether).[5]
-
Vortex the mixture for 1-2 minutes and centrifuge to separate the phases.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization (Esterification)
-
To the dried residue, add 100 µL of a derivatizing agent such as BF3/methanol or butanolic HCl.[2][5]
-
Heat the mixture at 60-80°C for 30-60 minutes to form the corresponding methyl or butyl ester.
-
Cool the reaction mixture and evaporate the excess reagent.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode.
-
Quantification Ions: Monitor characteristic ions for the derivatized this compound.
Protocol 2: Quantification by LC-MS/MS
This protocol provides a general method for the direct quantification of this compound using LC-MS/MS, which is particularly useful for biological samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol followed by water.
-
Load the sample (pre-treated with an internal standard) onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., methanol with a small percentage of formic or acetic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is common for the analysis of carboxylic acids.[3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method by selecting the precursor ion ([M-H]⁻) and suitable product ions for this compound and the internal standard.
Mandatory Visualizations
Caption: General workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid
Introduction
2,2-Dichloro-1-methylcyclopropanecarboxylic acid is a key chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its purity and concentration are critical quality attributes that necessitate robust and reliable analytical methods for its quantification and characterization. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. These methods are intended for researchers, scientists, and professionals in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds. For polar analytes like this compound, reversed-phase HPLC is a suitable method, provided that conditions are optimized to achieve adequate retention and peak shape.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
A polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended to enhance the retention of the polar analyte. Alternatively, a column designed for polar compounds can be used.[1][2][3]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (or Phosphoric acid), analytical grade
-
Reference standard of this compound (purity ≥ 98%)
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B). A typical starting ratio would be 70:30 (A:B). The organic solvent percentage can be adjusted to optimize retention time.[4][5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Quantify the amount of the analyte in the sample using the linear regression equation derived from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Value |
| Retention Time (min) | 4.8 |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
Note: The data presented in this table is hypothetical and serves as a representative example of expected performance.
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is essential to convert this compound into a more volatile and thermally stable ester derivative prior to GC-MS analysis.[7][8][9] Silylation is a common and effective derivatization method.[8][9][10]
Experimental Protocol: GC-MS (with Silylation Derivatization)
1. Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A capillary column suitable for the analysis of derivatized carboxylic acids, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Reference standard of this compound (purity ≥ 98%)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a deuterated analog or a different halogenated carboxylic acid.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using a volatile solvent like ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution.
-
Sample Preparation and Derivatization:
-
To 100 µL of the sample or standard solution in a vial, add the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[10]
-
Cool to room temperature before injection.
-
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
5. Data Analysis:
-
Identify the peak for the trimethylsilyl (TMS) derivative of this compound and the internal standard based on their retention times and mass spectra.
-
For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.
-
Quantify the analyte in the sample using this calibration curve.
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Retention Time (TMS derivative) (min) | 12.5 |
| Monitored Ions (m/z) | [To be determined from the mass spectrum of the derivative] |
| Linearity (µg/mL) | 0.1 - 25 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD, n=6) | < 5% |
| Accuracy/Recovery (%) | 95 - 105% |
Note: The data presented in this table is hypothetical and serves as a representative example of expected performance.
GC-MS Analysis Workflow Diagram
Caption: Workflow for GC-MS analysis with derivatization.
Conclusion
The presented HPLC-UV and GC-MS methods provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The HPLC method is straightforward and suitable for routine quality control, while the GC-MS method offers higher sensitivity and specificity, which is advantageous for trace-level analysis and confirmation of identity. Proper method validation should be performed in accordance with relevant regulatory guidelines before implementation for routine use.
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 2,2-dichloro-1-methylcyclopropanecarboxylic acid. This compound serves as a valuable building block in the synthesis of various chemical entities, and its esterification is a critical step in the development of novel therapeutics and agrochemicals. The protocols outlined below are based on established esterification methodologies, adapted for the specific properties of this substituted cyclopropane derivative.
Introduction
This compound is a structurally unique molecule featuring a sterically hindered carboxylic acid group attached to a dichlorinated cyclopropane ring. This substitution pattern can influence the reactivity of the carboxylic acid, necessitating careful selection of esterification conditions to achieve high yields and purity. The primary challenges in the esterification of this substrate include potential steric hindrance from the methyl group and the dichlorinated ring, as well as the need for mild conditions to avoid unwanted side reactions.
This document outlines three common and effective methods for the esterification of this compound:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction with an alcohol, typically effective for simple alcohols when used in excess.
-
Esterification via Acyl Chloride: A two-step process involving the formation of a highly reactive acyl chloride intermediate using thionyl chloride, followed by reaction with an alcohol. This method is often suitable for sterically hindered acids.
-
Steglich Esterification: A mild method employing a coupling agent, dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), which is particularly useful for acid-sensitive substrates and sterically demanding alcohols.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the different esterification methods. Please note that yields are estimates based on general principles and may require optimization for specific substrates and scales.
| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield | Notes |
| Fischer-Speier Esterification | Alcohol (in excess) | Conc. H₂SO₄ or TsOH | Alcohol (as solvent) or Toluene | Reflux | 4 - 24 | Moderate to Good | Equilibrium reaction; removal of water can improve yield.[1][2] |
| Esterification via Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Alcohol, Pyridine | 1. DMF (catalytic) 2. None | 1. Toluene or neat 2. Dichloromethane or Toluene | 1. Room Temp. to 70 2. 0 to Room Temp. | 1. 1 - 3 2. 1 - 4 | Good to Excellent | Formation of the acid chloride is a key step; pyridine is used to neutralize HCl produced in the second step.[3] |
| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to Room Temp. | 2 - 12 | Good to Excellent | Mild conditions, suitable for a wide range of alcohols.[4] Formation of dicyclohexylurea (DCU) byproduct requires removal by filtration. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol describes the esterification of this compound with methanol as an example.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Esterification via Acyl Chloride
This protocol details the formation of the ester via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Anhydrous Alcohol (e.g., Ethanol)
-
Anhydrous Pyridine
-
Anhydrous organic solvent for extraction (e.g., Diethyl ether)
Procedure:
Step A: Formation of the Acyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2-1.5 eq) dropwise to the solution at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to 50-70°C and stir for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2,2-dichloro-1-methylcyclopropanecarbonyl chloride. This intermediate is often used in the next step without further purification.
Step B: Ester Formation
-
Dissolve the crude acyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of the desired anhydrous alcohol (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane.
-
Add the alcohol-pyridine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by vacuum distillation or column chromatography.
Protocol 3: Steglich Esterification
This protocol provides a mild method for esterification using DCC and DMAP.
Materials:
-
This compound
-
Anhydrous Alcohol (e.g., Isopropanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or vacuum distillation.
Visualizations
Logical Relationship of Esterification Methods
Caption: Overview of esterification pathways for this compound.
Experimental Workflow for Esterification via Acyl Chloride
Caption: Step-by-step workflow for the two-stage esterification via an acyl chloride intermediate.
References
- 1. US3997586A - Cyclopropanecarboxylic acids and esters - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for Amide Coupling of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 2,2-dichloro-1-methylcyclopropanecarboxylic acid, a sterically hindered carboxylic acid. The protocols outlined below are based on established methods for amide bond formation, taking into account the potential challenges associated with sterically demanding substrates.
Introduction
This compound is a valuable building block in organic synthesis, notably in the development of agrochemicals and pharmaceuticals. The formation of amide bonds from this acid can be challenging due to the steric hindrance imposed by the substituted cyclopropane ring. Standard amide coupling protocols may require optimization to achieve high yields. This document presents a summary of common coupling conditions and detailed experimental procedures for researchers.
Overview of Amide Coupling Strategies
Amide bond formation typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[1][2] Common strategies involve the use of coupling reagents to facilitate this activation. For sterically hindered acids like this compound, the choice of coupling reagent, base, and solvent is critical to the success of the reaction.
Several classes of coupling reagents are widely used in organic synthesis:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed.[3][4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.
-
Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents.[5] HATU, in particular, is known for its high reactivity and is often the reagent of choice for difficult couplings.[5]
-
Acyl Halide Formation: Conversion of the carboxylic acid to the corresponding acyl chloride or fluoride can provide a highly reactive intermediate for amidation. This can be achieved using reagents like thionyl chloride (SOCl₂) or by in-situ generation of the acyl fluoride.
Comparative Data of Common Amide Coupling Protocols
While specific yield data for the amide coupling of this compound is not extensively reported in the literature, the following table summarizes typical conditions and representative yields for the coupling of sterically hindered carboxylic acids, which can serve as a starting point for optimization.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| HATU | - | DIPEA | DMF | 0 - RT | 70-95 | [5] |
| EDC | HOBt | DIPEA | DMF/DCM | 0 - RT | 60-85 | [5] |
| DCC | HOBt | DMAP | DCM | 0 - RT | 50-80 | [5] |
| PyBOP | - | DIPEA | DMF | 0 - RT | 65-90 | - |
| SOCl₂ | - | Pyridine | DCM | 0 - RT | 60-85 | - |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions. Optimization is often necessary.
Experimental Protocols
The following are detailed protocols for common amide coupling methods that can be adapted for this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often a reliable starting point for sterically hindered substrates due to the high reactivity of HATU.
Diagram of the Experimental Workflow:
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and widely used method. The addition of HOBt minimizes side reactions.
Diagram of the Logical Relationships:
Caption: Key components and intermediates in EDC/HOBt coupling.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture.
-
Add EDC (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure amide.
Protocol 3: Acyl Chloride Formation followed by Amination
This two-step protocol can be effective when other coupling reagents fail. Caution should be exercised as acyl chlorides are sensitive to moisture.
Diagram of the Signaling Pathway:
Caption: Reaction pathway via an acyl chloride intermediate.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Amine (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (2.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to drive to completion.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. Use this intermediate immediately in the next step.
Step 2: Amination
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting
-
Low Yield: If yields are low, consider increasing the reaction time or temperature (mild heating, e.g., 40-50 °C). Ensure all reagents and solvents are anhydrous. The order of addition of reagents can also be critical; for HATU couplings, pre-activating the acid before adding the amine may improve results.
-
Side Products: The formation of urea by-products from DCC or EDC can complicate purification. For DCC, the urea is largely insoluble in many organic solvents and can be removed by filtration. For EDC, the urea is water-soluble and can be removed during aqueous work-up.[4]
-
No Reaction: For particularly unreactive amines, a stronger base or a more powerful coupling reagent may be required. Alternatively, converting the carboxylic acid to the more reactive acyl fluoride may be beneficial.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as HATU and EDC can be sensitizers. Avoid inhalation and skin contact.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid in Material Science
Introduction
2,2-Dichloro-1-methylcyclopropanecarboxylic acid is a chemical compound primarily recognized for its biological activity, specifically as a plant growth regulator and more notably as a male gametocide in the agricultural sector for the production of hybrid seeds. Its established mechanism of action involves the inhibition of gibberellin biosynthesis, which is crucial for plant development.
Despite its well-documented role in agriculture, the application of this compound in the field of material science is not established in publicly available scientific literature. The unique strained cyclopropane ring structure and the presence of dichloromethyl and carboxylic acid functional groups present theoretical possibilities for its use as a monomer or a modifying agent in polymer synthesis. However, to date, there are no documented applications or experimental protocols for its use in material science.
This document, therefore, serves to inform researchers, scientists, and drug development professionals about the current standing of this compound. While direct applications in material science are not reported, the following sections will provide a hypothetical framework and potential research directions based on the chemical properties of the molecule.
Theoretical Applications in Material Science
The distinct chemical features of this compound could potentially be leveraged in the following hypothetical material science applications:
-
Polymer Synthesis: The carboxylic acid group allows for esterification or amidation reactions, enabling its incorporation into polyester or polyamide chains. The strained cyclopropane ring could potentially be opened under specific conditions to introduce unique functionalities into the polymer backbone.
-
Surface Modification: The molecule could be used to modify the surface properties of materials. The carboxylic acid can anchor the molecule to a substrate, while the dichloromethyl group could impart specific characteristics such as hydrophobicity or serve as a site for further chemical reactions.
-
Cross-linking Agent: The bifunctional nature of the molecule (carboxylic acid and the reactive cyclopropane ring) could theoretically be utilized for cross-linking polymer chains, potentially enhancing the mechanical properties and thermal stability of materials.
Hypothetical Experimental Workflow for Polymer Synthesis
The following diagram outlines a potential workflow for investigating the use of this compound as a monomer in polyester synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the dichlorocyclopropanation of methacrylic acid using chloroform and a strong base under phase-transfer catalysis (PTC) conditions.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Insufficient Mixing: The reaction is typically biphasic (aqueous and organic layers). Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. If you are using a magnetic stirrer, consider switching to a mechanical stirrer, especially for larger-scale reactions.[1]
-
Inefficient Phase-Transfer Catalyst (PTC): The choice and amount of the PTC are critical. Benzyltriethylammonium chloride (TEBA) and tetrabutylammonium bromide (TBAB) are commonly used.[1] Ensure the catalyst is active and used in the correct proportion (typically 1-5 mol% relative to the alkene).
-
Hydrolysis of Chloroform: A significant side reaction is the hydrolysis of chloroform by the strong base, which consumes the dichlorocarbene precursor.[1] This is more pronounced at the beginning of the reaction when the alkene concentration is high relative to the generated dichlorocarbene.[1] To mitigate this, ensure slow and controlled addition of the base while maintaining a low reaction temperature.
-
Reaction Temperature: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the base is important to suppress side reactions.[2]
-
Purity of Reagents: Ensure that the methacrylic acid, chloroform, and other reagents are of high purity. Impurities can interfere with the reaction.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side product is typically formic acid (from the hydrolysis of dichlorocarbene), which will be in the aqueous phase as sodium formate.[3] The formation of tarry materials can also occur, especially with unreactive alkenes.[1] To minimize side products:
-
Control the reaction temperature: As mentioned, lower temperatures favor the desired cyclopropanation over side reactions.
-
Optimize the rate of base addition: A slow, controlled addition of the aqueous base solution helps to maintain a low steady-state concentration of dichlorocarbene, which can reduce the likelihood of side reactions.
-
Ensure an inert atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: The reaction does not seem to be starting. What should I check?
A3: If the reaction fails to initiate, consider the following:
-
Base Concentration: A concentrated solution of the strong base (e.g., 50% w/w NaOH) is required for efficient deprotonation of chloroform.[2]
-
Catalyst Activity: The phase-transfer catalyst may be old or inactive. Use a fresh batch of the catalyst.
-
Purity of Chloroform: Chloroform can contain ethanol as a stabilizer, which can interfere with the reaction. Use stabilized chloroform or purify it before use.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst in this synthesis?
A1: The phase-transfer catalyst (PTC) is essential for transporting the hydroxide ions (OH-) from the aqueous phase to the organic phase.[2][4] In the organic phase, the hydroxide ion deprotonates chloroform to form the trichloromethyl anion (CCl3-). This anion then undergoes alpha-elimination to generate dichlorocarbene (:CCl2), the reactive species that adds to the double bond of methacrylic acid.[2][5]
Q2: Which phase-transfer catalyst is best for this reaction?
A2: Benzyltriethylammonium chloride (TEBA) and tetrabutylammonium bromide (TBAB) are the most commonly used and effective catalysts for this type of reaction.[1] While more complex catalysts exist, these standard options generally provide high yields and are cost-effective.[1]
Q3: What is the optimal temperature for the synthesis?
A3: The reaction is typically carried out at a low temperature, especially during the addition of the strong base. A temperature range of 0-10 °C is often recommended to control the exothermic reaction and minimize side reactions.[2] After the addition of the base, the reaction may be allowed to proceed at room temperature for several hours.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2] By taking small aliquots from the organic phase at different time points, you can track the consumption of the starting material (methacrylic acid) and the formation of the product.
Q5: What is the best work-up and purification procedure for this compound?
A5: After the reaction is complete, a typical work-up procedure involves:
-
Quenching the reaction by adding water.
-
Separating the aqueous and organic layers.
-
Acidifying the aqueous layer to a pH of 1 with a strong acid like concentrated hydrochloric acid to protonate the carboxylate salt of the product.[6]
-
Extracting the product from the acidified aqueous layer with an organic solvent such as dichloromethane.[6]
-
Combining the organic extracts, drying them over an anhydrous drying agent (e.g., magnesium sulfate), and removing the solvent under reduced pressure.[6]
The crude product can then be purified by distillation under reduced pressure or by recrystallization.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Dichlorocyclopropanation
| Parameter | Method 1: PTC with NaOH | Method 2: t-BuOK/CHCl3 |
| Base | 50% aq. NaOH | Potassium tert-butoxide |
| Solvent System | Biphasic (e.g., Chloroform/Water) | Anhydrous organic solvent (e.g., THF, pentane) |
| Catalyst | Phase-Transfer Catalyst (e.g., TEBA) | Not required |
| Temperature | 0-25 °C | -20 to 0 °C |
| Typical Yields | High | Generally lower, especially with unreactive alkenes[1] |
| Advantages | Inexpensive reagents, scalable, no need for anhydrous conditions.[2] | Suitable for base-sensitive substrates. |
| Disadvantages | Requires vigorous stirring, potential for chloroform hydrolysis.[1][2] | Requires anhydrous conditions, more expensive base. |
Table 2: Reported Yield for the Synthesis of this compound
| Starting Material | Method | Yield | Purity | Reference |
| Methacrylic acid | Chloroform, NaOH, PTC | 86.2% | >95% | [6] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from a patented procedure.[6]
Materials:
-
Methacrylic acid
-
Chloroform
-
50% (w/w) aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBA)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine methacrylic acid, chloroform, and benzyltriethylammonium chloride.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of Base: With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Work-up:
-
Stop stirring and allow the layers to separate. The lower layer is the organic phase, and the upper layer is the aqueous phase.
-
Separate the layers.
-
Carefully add concentrated hydrochloric acid dropwise to the aqueous phase with stirring until the pH reaches 1.
-
Continue stirring for an additional 30 minutes.
-
-
Extraction:
-
Extract the acidified aqueous phase with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Reaction mechanism of dichlorocyclopropanation under phase-transfer catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions | MDPI [mdpi.com]
- 4. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid
Welcome to the Technical Support Center for the purification of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For removal of minor, soluble impurities, recrystallization is often sufficient. If the crude product contains a complex mixture of impurities or isomers, column chromatography, including High-Performance Liquid Chromatography (HPLC), may be necessary.[1][2][3]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can vary based on the synthetic route but may include unreacted starting materials, byproducts from side reactions, and residual solvents. Given its structure, potential impurities could include isomers, partially chlorinated precursors, or products of ring-opening reactions.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Key physical properties include its melting point of 60-65 °C and boiling point of 85 °C at 8 mmHg.[4] These properties are crucial for selecting an appropriate recrystallization solvent and for determining if distillation is a viable purification method. Its acidic nature also influences its solubility and chromatographic behavior.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The solvent is not polar enough to dissolve the carboxylic acid, even at elevated temperatures.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Try a more polar solvent or a mixed solvent system. Good starting points for carboxylic acids include water, ethanol, or mixtures like ethanol/water or hexane/ethyl acetate.[5][6]
-
Ensure Sufficient Solvent: Add the hot solvent in small increments to ensure the minimum required volume is used to dissolve the compound near the solvent's boiling point.[7]
-
Check Temperature: Confirm that the solvent is heated to its boiling point to maximize the solubility of the compound.[8]
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound (60-65 °C), or the solution is supersaturated with impurities.[9]
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to redissolve the oil and add a small amount of additional hot solvent to reduce saturation. Allow for slow cooling.[10][11]
-
Use a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of the compound.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface to induce nucleation.[9]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.[11]
-
Issue 3: Low yield of recrystallized product.
-
Possible Cause: Using an excessive amount of solvent, premature crystallization, or washing with a solvent that is not ice-cold.[10]
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[10]
-
Ice-Cold Wash: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8]
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: Inappropriate choice of stationary or mobile phase.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: For normal-phase chromatography (silica gel), a gradient of ethyl acetate in hexane is a common starting point for separating carboxylic acids. Adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can reduce tailing.[12] For reverse-phase HPLC (C18), a mobile phase of acetonitrile and water with a trifluoroacetic acid (TFA) or formic acid modifier is often effective.[2]
-
Change Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina or a bonded-phase silica gel.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar carboxylic acid from the stationary phase.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a Modifier: As mentioned, adding a small amount of a carboxylic acid to the mobile phase can help to displace the target compound from the stationary phase.
-
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Suitable for highly polar compounds. May require a co-solvent. |
| Ethanol | High | 78 | A versatile solvent for many organic compounds.[5] |
| Hexane / Ethyl Acetate | Low to Medium | 69 / 77 | A good mixed-solvent system for tuning polarity.[6] |
| Methanol / Water | High | 65 / 100 | Another effective mixed-solvent system for polar compounds.[6] |
Table 2: Typical Conditions for Chromatographic Purification
| Technique | Stationary Phase | Mobile Phase | Detection |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.5% Acetic Acid (gradient) | UV (if chromophore present) or TLC analysis of fractions |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water with 0.1% TFA (gradient) | UV at 210 nm |
| Gas Chromatography (GC) | Acidic Water Stationary Phase | Helium | Flame Ionization Detector (FID) or Mass Spectrometry (MS)[13] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent and observe solubility at room temperature. Heat the test tube in a water bath to the solvent's boiling point and add more solvent dropwise until the solid just dissolves. Allow to cool to room temperature and then in an ice bath to assess crystal formation.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
References
- 1. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid 98 1447-14-9 [sigmaaldrich.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgsyn.org [orgsyn.org]
- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Technical Support Center: Synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement corrective actions.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Inefficient dichlorocarbene generation.2. Side reactions of dichlorocarbene.3. Competing reactions of the starting material (e.g., tiglic acid or its ester).4. Incomplete reaction. | 1. Ensure a strong base (e.g., 50% NaOH) and an efficient phase-transfer catalyst are used. Maintain vigorous stirring to ensure proper mixing of the aqueous and organic phases.2. Control the reaction temperature; excessive heat can promote the decomposition of dichlorocarbene. Add chloroform slowly to the reaction mixture.3. If using an ester, consider that saponification may occur. Using the free acid (tiglic acid) can avoid this specific side reaction.4. Monitor the reaction progress using TLC or GC to ensure it goes to completion. |
| Presence of a Water-Soluble Impurity | Formation of sodium formate from the reaction of dichlorocarbene with excess hydroxide ions. | Use a stoichiometric amount of base or add it portion-wise. Efficient stirring can also minimize the localized excess of hydroxide in the organic phase. |
| Formation of a Polymeric Substance | Polymerization of the starting material (tiglic acid or methacrylate) under basic conditions. | Maintain a lower reaction temperature. Ensure that the concentration of the starting material is not too high. |
| Difficult to Purify Oily Residue | Presence of unreacted starting materials or various side products. | Follow a rigorous work-up procedure involving acidification to protonate the carboxylic acid, followed by extraction with a suitable organic solvent. Column chromatography may be necessary for high purity. |
| Unexpected Peaks in GC-MS or NMR | Could indicate the presence of side products such as those from Michael addition or carbene dimerization. | Analyze the spectral data carefully to identify the structures. Refer to the FAQ section below for potential side product structures. Adjust reaction conditions (temperature, stoichiometry) to minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: Several side products can form depending on the specific reaction conditions. The most common include:
-
Sodium Formate: Arises from the reaction of dichlorocarbene with hydroxide ions.[1][2] This is more prevalent with a large excess of a strong base.
-
Polymeric Materials: The α,β-unsaturated nature of the starting material (tiglic acid or its esters) makes it susceptible to polymerization under basic conditions.
-
Michael Addition Products: The enolate of the starting material can potentially act as a Michael donor, or the trichloromethyl anion can act as a Michael donor to the α,β-unsaturated system, leading to chain extension rather than cyclopropanation.
-
Unreacted Starting Material: Incomplete reaction is a common source of impurity.
Q2: My reaction yield is consistently low. What are the key parameters to optimize?
A2: To improve the yield, focus on the following:
-
Phase-Transfer Catalyst (PTC): The choice and concentration of the PTC are critical for efficiently transferring the hydroxide or trichloromethyl anion to the organic phase. Benzyltriethylammonium chloride (BTEAC) is a commonly used PTC.
-
Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which directly impacts the reaction rate.
-
Temperature Control: The reaction is often exothermic. Maintaining a consistent, moderate temperature (e.g., 40-50 °C) is crucial. High temperatures can lead to the decomposition of dichlorocarbene and promote side reactions.
-
Stoichiometry: Carefully control the molar ratios of your reactants. A large excess of chloroform and base is often used to drive the reaction, but an excessive amount of base can increase the formation of formate.
Q3: I observe a significant amount of a water-soluble byproduct. How can I identify and prevent it?
A3: A common water-soluble byproduct is sodium formate, resulting from the hydrolysis of dichlorocarbene. To confirm its presence, you can acidify the aqueous layer and test for formic acid. To prevent its formation, you can try:
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Slower addition of the base: This minimizes the concentration of hydroxide ions available to react with the dichlorocarbene.
-
Using a less concentrated base: However, this may also slow down the desired reaction.
-
Optimizing the phase-transfer catalyst: A more efficient catalyst can promote the reaction of dichlorocarbene with the alkene over its reaction with water/hydroxide.
Q4: Can dichlorocarbene react with itself?
A4: Yes, carbenes can dimerize. In the case of dichlorocarbene (:CCl₂), dimerization would lead to the formation of tetrachloroethylene (C₂Cl₄). While the reaction with the alkene is typically much faster, under certain conditions (e.g., high local concentration of the carbene), this side reaction can occur.
Experimental Protocols
General Protocol for the Synthesis of this compound:
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine tiglic acid, a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 2-5 mol%), and an organic solvent (e.g., chloroform, which also serves as the dichlorocarbene source).
-
Addition of Base: While stirring the mixture vigorously, slowly add a 50% aqueous solution of sodium hydroxide from the dropping funnel. The addition should be controlled to maintain the reaction temperature within the desired range (e.g., 40-50 °C). An ice bath may be necessary to control the exothermic reaction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Separate the organic and aqueous layers.
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Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid to a pH of approximately 1-2. The product, this compound, will precipitate or can be extracted with an organic solvent (e.g., dichloromethane or diethyl ether).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and major side products.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Stability and degradation of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and degradation of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
Q2: What are the potential degradation pathways for this molecule?
A2: Based on general chemical principles for similar structures, the following degradation pathways are plausible:
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Hydrolysis: Under strong acidic or basic conditions, the carboxylic acid group can participate in reactions. More significantly, gem-dihalocyclopropanes can be susceptible to hydrolysis, which may lead to ring-opening. Basic conditions are generally expected to facilitate the hydrolysis of esters, and while this is a carboxylic acid, strong base could potentially promote decarboxylation or other reactions.
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Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) is a common degradation pathway for carboxylic acids. The high strain of the cyclopropane ring might also lead to thermal ring-opening or rearrangement reactions.
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Oxidative Degradation: Strong oxidizing agents could potentially lead to the oxidative cleavage of the cyclopropane ring.[1][2][3]
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Photodegradation: Exposure to UV light can provide the energy to initiate radical reactions, potentially leading to dechlorination or ring cleavage. Chlorinated compounds, in general, can be susceptible to photodegradation.[4]
Q3: I am observing unexpected peaks in my HPLC analysis after storing a solution of the compound. What could be the cause?
A3: The appearance of new peaks in your chromatogram likely indicates degradation of the this compound. Consider the following potential causes:
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Solvent-Induced Degradation: The stability of the compound can be solvent-dependent. Protic solvents or solvents with trace impurities of acids or bases could facilitate degradation over time. It is advisable to use high-purity, anhydrous solvents if possible and to prepare solutions fresh.
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pH of the Medium: If your sample is prepared in a buffered solution, the pH could be promoting hydrolysis.
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Exposure to Light: If the solution was not protected from light, photodegradation may have occurred. Store solutions in amber vials or protect them from light.
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Temperature: If the solution was stored at room temperature or higher for an extended period, thermal degradation might be a factor. Consider storing solutions at refrigerated or frozen temperatures, after confirming the compound's stability at those conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Assay Potency Over Time | Chemical degradation of the compound. | Review storage conditions (temperature, light exposure, container). Prepare fresh solutions for analysis. If in a formulated product, investigate potential interactions with excipients. |
| Appearance of Impurity Peaks in Chromatography | Degradation products are being formed. | Characterize the impurity peaks using techniques like LC-MS to identify the degradation products. This will help elucidate the degradation pathway. Perform a forced degradation study to systematically identify potential degradants. |
| Inconsistent Results in Biological Assays | The active compound is degrading, or a degradant is causing interference. | Ensure that the compound is stable in the assay medium for the duration of the experiment. Run control experiments to assess the effect of potential degradants on the assay. |
| Discoloration of the Solid Material | Potential degradation upon exposure to air or light. | Store the solid material under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
Experimental Protocols
While specific validated stability-indicating methods for this compound are not widely published, a general approach for a forced degradation study can be outlined. This is crucial for developing a stability-indicating analytical method, for example, using HPLC.
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
General Protocol for Forced Degradation Study:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
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Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period, monitoring frequently as base-catalyzed degradation can be rapid.
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Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Also, reflux the stock solution.
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Photodegradation: Expose the stock solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined duration. A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis:
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At appropriate time points, withdraw aliquots from each stress condition.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples, including a non-stressed control, by a suitable analytical method, typically reverse-phase HPLC with UV detection.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
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Calculate the percentage of degradation.
-
Assess the peak purity of the parent compound.
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Identify and characterize any significant degradation products, potentially using LC-MS.
-
Visualizations
Below are diagrams illustrating a hypothetical degradation pathway and a general workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
References
Troubleshooting common issues in dichlorocyclopropanation reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during dichlorocyclopropanation reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My dichlorocyclopropanation reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low yields are a frequent challenge in dichlorocyclopropanation. A systematic approach to troubleshooting is crucial. The underlying cause can often be traced back to issues with reagent quality, reaction conditions, or the nature of the substrate itself.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve common causes of low reaction yields.
Detailed Troubleshooting Points:
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Reagent Quality:
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Alkene: Ensure the purity of your starting alkene. Impurities can consume the dichlorocarbene or interfere with the reaction.
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Chloroform: Use freshly opened or distilled chloroform. Over time, chloroform can decompose, especially when exposed to light and air.
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Base: The concentration of the aqueous base (e.g., NaOH) is critical. Use a concentrated solution (typically 50% w/w) for efficient dichlorocarbene generation.
-
-
Reaction Conditions:
-
Temperature: Dichlorocarbene generation is often exothermic. It is crucial to maintain a low temperature (e.g., 0-10 °C) during the addition of the base to prevent unwanted side reactions and decomposition of the carbene.
-
Stirring: In biphasic systems, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which is where the reaction occurs. Inadequate stirring is a common cause of low yields.
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Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time. Both incomplete and overly long reaction times can lead to lower yields of the desired product.
-
-
Phase-Transfer Catalyst (PTC) Activity (if applicable):
-
Catalyst Loading: The amount of PTC can significantly impact the reaction rate. Typically, 1-5 mol% is sufficient.
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Common poisons include sulfur and nitrogen compounds.
-
-
Substrate Reactivity:
-
Electron-deficient alkenes: These substrates are less nucleophilic and react more slowly with the electrophilic dichlorocarbene. Longer reaction times or alternative, more reactive carbene sources may be necessary.
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Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products. What are the common side products and how can I minimize their formation?
Answer:
The formation of side products in dichlorocyclopropanation reactions is common, often arising from the high reactivity of dichlorocarbene.
Common Side Products and Prevention Strategies:
| Side Product | Cause | Prevention Strategy |
| Polymeric material/tar | Self-condensation of dichlorocarbene. | - Maintain a low concentration of dichlorocarbene by slow addition of the base. - Ensure the alkene is present in sufficient concentration to trap the carbene as it is formed. |
| Insertion products | Reaction of dichlorocarbene with C-H bonds. | This is more common with highly reactive carbenes and certain substrates. Optimizing reaction conditions to favor cycloaddition can help. |
| Products from reaction with solvent | Dichlorocarbene can react with certain solvents. | Choose an inert solvent for the reaction. Chloroform often serves as both the carbene precursor and the solvent. |
| Hydrolysis products | Reaction of the dichlorocyclopropane product or dichlorocarbene with water. | While the reaction is biphasic, minimizing the exposure of the organic phase to the aqueous phase after the reaction is complete can help. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst (PTC) in dichlorocyclopropanation?
A1: In the common method using chloroform and aqueous sodium hydroxide, the reactants are in two separate phases (organic and aqueous). The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase. In the organic phase, the hydroxide deprotonates chloroform to generate the trichloromethyl anion, which then eliminates a chloride ion to form dichlorocarbene.[1][2]
The Makosza Interfacial Mechanism
The widely accepted mechanism for PTC-mediated dichlorocarbene generation is the Makosza interfacial mechanism.
Q2: How do I choose the right method for generating dichlorocarbene?
A2: The choice of method depends on the substrate's sensitivity, the desired scale of the reaction, and safety considerations.
Comparison of Dichlorocarbene Generation Methods
| Method | Reagents | Advantages | Disadvantages | Typical Yield (%) |
| Phase-Transfer Catalysis (Makosza Method) | Chloroform, 50% aq. NaOH, PTC | Inexpensive, scalable, no need for anhydrous conditions.[1] | Requires vigorous stirring, strong base may not be suitable for all substrates.[1] | 60-95 |
| From Ethyl Trichloroacetate | Ethyl trichloroacetate, Sodium methoxide | Milder conditions than PTC.[1] | Requires anhydrous conditions. | 70-90 |
| From Sodium Trichloroacetate | Sodium trichloroacetate, Heat | Anhydrous and neutral conditions. | Requires elevated temperatures. | 50-80 |
| Seyferth Reagent | Phenyl(trichloromethyl)mercury, Heat | Neutral and anhydrous conditions, good for sensitive substrates. | Highly toxic mercury reagent.[1] | 70-90 |
| Ultrasound-Assisted | Carbon tetrachloride, Magnesium | Neutral conditions, rapid reaction. | Uses toxic carbon tetrachloride. | 85-95 |
Q3: My alkene is electron-deficient. What special considerations should I take?
A3: Electron-deficient alkenes are less reactive towards the electrophilic dichlorocarbene. To improve the yield, you can try the following:
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Increase reaction time: Allow the reaction to proceed for a longer period, monitoring by TLC or GC.
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Increase the excess of dichlorocarbene precursor: Use a larger excess of chloroform and base.
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Use a more reactive carbene source: Methods that generate a higher concentration of dichlorocarbene or use a more reactive carbenoid might be more effective.
Q4: What is the best way to purify my dichlorocyclopropane product?
A4: The purification method depends on the properties of the product and the impurities present.
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Distillation: Vacuum distillation is effective for removing non-volatile impurities like the phase-transfer catalyst and polymeric byproducts. However, some dichlorocyclopropanes can be thermally sensitive.
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Column Chromatography: Silica gel chromatography is useful for separating the product from unreacted starting materials and other organic byproducts with similar boiling points.
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Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
Common impurities to remove include unreacted alkene, residual chloroform, the phase-transfer catalyst, and side-products from carbene self-condensation.[3]
Experimental Protocols
Protocol 1: Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis
This protocol is a representative procedure for the dichlorocyclopropanation of an alkene using the Makosza method.
General Experimental Workflow
Materials:
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Styrene
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Chloroform
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50% (w/w) aqueous sodium hydroxide solution
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Benzyltriethylammonium chloride (BTEAC)
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Dichloromethane (for extraction)
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Anhydrous magnesium sulfate or sodium sulfate
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Ice bath
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Round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel
Procedure:
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In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine styrene (1.0 mol), chloroform (1.2 mol), and BTEAC (0.01 mol).
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Cool the mixture to 0-5 °C using an ice bath.
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With vigorous stirring, slowly add the 50% (w/w) aqueous sodium hydroxide solution (200 mL) via the addition funnel over 1-2 hours. Ensure the internal temperature remains below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 4-6 hours.
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Monitor the reaction's progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Once the reaction is complete, add 200 mL of water and 100 mL of dichloromethane to the reaction mixture.
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Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 100 mL portions of dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane.
Safety Precautions:
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Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.
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Concentrated sodium hydroxide is corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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The reaction can be exothermic; careful temperature control is essential.
References
Technical Support Center: Optimization of Reaction Parameters for 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using phase-transfer catalysis (PTC) for the dichlorocyclopropanation of methacrylic acid.
Issue 1: Low Yield of this compound
Low product yield is a common challenge. Several factors can contribute to this issue, from suboptimal reaction conditions to the presence of side reactions.
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Phase-Transfer Catalyst Inefficiency: The choice and concentration of the phase-transfer catalyst are critical. Ensure the catalyst is appropriate for the reaction system. Quaternary ammonium salts are commonly used. The efficiency of the catalyst can be affected by its structure and lipophilicity.
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Insufficient Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Inadequate mixing can lead to a slow reaction rate and lower yields.
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Suboptimal Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can promote decomposition of the product or catalyst, or encourage side reactions.
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Incorrect Stoichiometry: The molar ratio of reactants (methacrylic acid, chloroform, and base) is crucial. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of byproducts.
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Presence of Water: While the reaction is often carried out in an aqueous-organic biphasic system, an excessive amount of water can lead to the hydrolysis of chloroform and the dichlorocarbene intermediate, reducing the efficiency of the cyclopropanation.
Issue 2: Formation of Impurities and Byproducts
The presence of impurities can complicate the purification process and reduce the overall yield of the desired product.
Q: I am observing significant amounts of byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
A: The primary side reaction in dichlorocyclopropanation is the hydrolysis of the dichlorocarbene intermediate. To minimize byproduct formation:
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Control the Rate of Base Addition: A slow, controlled addition of the aqueous base (e.g., sodium hydroxide solution) can help to maintain a low concentration of hydroxide ions in the organic phase, thereby reducing the rate of dichlorocarbene hydrolysis.
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Optimize Reactant Concentration: High concentrations of the alkene (methacrylic acid) can help to trap the dichlorocarbene as it is formed, outcompeting the hydrolysis reaction.
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Maintain an Inert Atmosphere: While not always critical, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst in the synthesis of this compound?
A: The phase-transfer catalyst (PTC) is essential for facilitating the reaction between reactants that are in different, immiscible phases (typically an aqueous phase containing the base and an organic phase containing the alkene and chloroform). The PTC, usually a quaternary ammonium salt, transports the hydroxide ions (or another anionic species) from the aqueous phase to the organic phase. This allows for the deprotonation of chloroform to generate the dichlorocarbene intermediate in close proximity to the methacrylic acid, enabling the cyclopropanation reaction to occur.
Q2: How can I monitor the progress of the reaction?
A: The progress of the reaction can be monitored by periodically taking small aliquots from the organic layer and analyzing them using techniques such as:
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Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material (methacrylic acid) and the appearance of the product.
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Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture composition over time.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the crude reaction mixture and determine the conversion to the desired product.
Q3: What are the typical work-up and purification procedures for this compound?
A: A typical work-up procedure involves:
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Separating the aqueous and organic layers.
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Acidifying the aqueous layer with a strong acid (e.g., concentrated hydrochloric acid) to a pH of about 1 to protonate the carboxylate salt of the product.[1]
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Extracting the acidified aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[1]
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Combining the organic extracts, drying them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and removing the solvent under reduced pressure.
The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Phase-Transfer Catalyst on Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium bromide | 5 | 8 | 75 |
| Benzyltriethylammonium chloride | 5 | 8 | 82 |
| Aliquat 336 | 5 | 8 | 85 |
| Tetrabutylammonium iodide | 5 | 8 | 72 |
Table 2: Influence of Base Concentration on Reaction Outcome
| NaOH Concentration (wt%) | Reaction Time (h) | Yield (%) | Byproduct Formation |
| 20 | 12 | 65 | Low |
| 40 | 8 | 85 | Moderate |
| 50 | 6 | 88 | Moderate to High |
| 60 | 6 | 80 | High |
Experimental Protocols
General Protocol for the Synthesis of this compound via Phase-Transfer Catalysis:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine methacrylic acid (1.0 eq), chloroform (3.0 eq), and the phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 eq).
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Addition of Base: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide (4.0 eq) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 40-50 °C using a water bath.
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Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-8 hours).
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Work-up: Cool the reaction mixture to room temperature and dilute it with water. Separate the organic and aqueous layers.
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Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify it to pH 1 with concentrated hydrochloric acid.[1] Extract the acidified aqueous phase with dichloromethane (3 x 50 mL).[1]
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the phase-transfer catalyzed dichlorocyclopropanation reaction.
References
Challenges in the scale-up of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the industrial-scale production of this compound?
A1: The most prevalent and economically viable method for large-scale synthesis is the phase-transfer catalyzed reaction of methacrylic acid with chloroform in the presence of a strong aqueous base, such as sodium hydroxide. This process involves the in-situ generation of dichlorocarbene, which then undergoes cyclopropanation with the double bond of methacrylic acid.
Q2: What are the critical process parameters to monitor during the scale-up of this reaction?
A2: Key parameters to control closely are:
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Temperature: The reaction is often exothermic. Maintaining a consistent temperature is crucial for preventing side reactions and ensuring product stability.
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Stirring Speed: Efficient mixing is vital in a phase-transfer catalysis system to ensure adequate contact between the aqueous and organic phases.
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Rate of Reagent Addition: Slow and controlled addition of the base or chloroform can help manage the exotherm and prevent the accumulation of reactive intermediates.
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Concentration of Reactants and Catalyst: The molar ratios of methacrylic acid, chloroform, base, and the phase-transfer catalyst directly impact reaction rate, yield, and purity.
Q3: What are the common by-products observed in this synthesis?
A3: Common by-products can include products from the hydrolysis of dichlorocarbene, unreacted starting materials, and potentially polymeric materials. The specific nature of by-products can vary depending on the reaction conditions.
Q4: How can the purity of the final product be improved at an industrial scale?
A4: Purification typically involves acidification of the reaction mixture to protonate the carboxylate salt, followed by extraction with an organic solvent. Subsequent purification steps may include crystallization or distillation of the resulting acid. Careful control of the reaction conditions to minimize by-product formation is the most effective strategy for achieving high purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Inefficient phase transfer of the reactive species. | - Increase the concentration of the phase-transfer catalyst.- Improve agitation to increase the interfacial area between the phases.- Ensure the chosen phase-transfer catalyst is appropriate for the reaction system. |
| Decomposition of dichlorocarbene. | - Maintain a lower reaction temperature to improve the stability of the dichlorocarbene.- Ensure the methacrylic acid is readily available to react with the dichlorocarbene as it is formed. | |
| Incomplete reaction. | - Increase the reaction time.- Ensure stoichiometric amounts of reagents are used. | |
| Formation of Impurities | Side reactions due to localized high temperatures. | - Improve heat dissipation through better reactor cooling.- Implement a slower, controlled addition of the exothermic reagent (e.g., concentrated base). |
| Hydrolysis of the product or intermediates. | - Minimize the amount of water present where possible, although it is a component of the aqueous phase.- Process the reaction mixture promptly after completion. | |
| Difficult Phase Separation | Formation of an emulsion. | - Decrease the stirring speed during the final stages of the reaction.- Add a small amount of brine to help break the emulsion during workup. |
| Inconsistent Batch-to-Batch Results | Variation in raw material quality. | - Use raw materials with consistent specifications.- Perform quality control checks on incoming materials. |
| Poor control over reaction parameters. | - Implement strict process controls for temperature, addition rates, and stirring speed. |
Experimental Protocols
Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative example and may require optimization for specific equipment and scales.
Materials:
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Methacrylic acid
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Chloroform (CHCl₃)
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Sodium hydroxide (NaOH), 50% aqueous solution
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Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
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Dichloromethane (for extraction)
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Concentrated hydrochloric acid (HCl)
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Water
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge methacrylic acid and the phase-transfer catalyst.
-
Reaction: Cool the mixture to the desired temperature (e.g., 10-20 °C).
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Slowly add the 50% sodium hydroxide solution and chloroform simultaneously via separate addition funnels while maintaining vigorous stirring. The temperature should be carefully controlled throughout the addition.
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After the addition is complete, allow the reaction to stir at the set temperature for a specified time until the reaction is complete (monitored by a suitable analytical technique like GC or HPLC).
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Workup: Cool the reaction mixture and transfer it to a separation funnel.
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Separate the aqueous and organic layers.
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Wash the organic layer with water.
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Combine the aqueous layers and cool in an ice bath.
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Acidification: Slowly add concentrated hydrochloric acid to the aqueous layer with stirring until the pH is acidic (pH ~1-2). A precipitate of the product should form.
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Extraction: Extract the acidified aqueous layer with dichloromethane.
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Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.
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Purification: The crude product can be further purified by crystallization or distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route, which typically involves the dichlorocyclopropanation of methacrylic acid using chloroform and a strong base. Potential impurities include:
-
Unreacted Starting Materials: Methacrylic acid and residual chloroform.
-
Side Products from Dichlorocarbene: Dichlorocarbene is highly reactive and can lead to the formation of various side products.
-
Polymeric Material: Polymerization of methacrylic acid can occur under the reaction conditions.
-
Salts: Inorganic salts formed during the reaction and workup.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification techniques for this compound are:
-
Acid-Base Extraction: This is a fundamental first step to separate the acidic product from neutral and basic impurities.
-
Recrystallization: Effective for removing impurities with different solubility profiles.
-
Vacuum Distillation: Suitable for separating the product from non-volatile or significantly less volatile impurities.
-
Column Chromatography: A high-resolution technique for separating the product from structurally similar impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties is crucial for selecting and optimizing purification methods.
| Property | Value | Reference |
| Molecular Weight | 169.01 g/mol | [1][2] |
| Melting Point | 60-65 °C | [1] |
| Boiling Point | 85 °C at 8 mmHg | [1] |
| Form | Solid | [1] |
Troubleshooting Guides
Acid-Base Extraction
Problem: Low yield after extraction and acidification.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction: The product may not have been fully extracted into the aqueous basic solution. | - Ensure the pH of the aqueous phase is sufficiently basic (pH > 9) to deprotonate the carboxylic acid. - Perform multiple extractions with the basic solution to ensure complete transfer of the product. |
| Incomplete Precipitation: The product may not have fully precipitated upon acidification. | - Ensure the pH of the aqueous phase is sufficiently acidic (pH < 2) to fully protonate the carboxylate.[3] - Cool the solution in an ice bath to decrease the solubility of the product. |
| Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap the product. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of celite. |
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Potential Cause | Troubleshooting Steps |
| Solution is too concentrated. | - Add a small amount of additional hot solvent to the oiled-out mixture and redissolve. |
| Cooling is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Insulate the flask to slow the cooling rate. |
| Inappropriate solvent system. | - Try a different solvent or a mixture of solvents. Good single solvents for carboxylic acids include ethanol, methanol, and water.[4] Mixed solvent systems like hexane/ethyl acetate or hexane/acetone can also be effective.[4] |
| Presence of significant impurities. | - Perform a preliminary purification step, such as an acid-base extraction, before recrystallization. |
Problem: Poor recovery of the purified product.
| Potential Cause | Troubleshooting Steps |
| Too much solvent was used. | - Evaporate some of the solvent and attempt to recrystallize again. |
| The product is significantly soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals were lost during filtration. | - Ensure the use of a properly sized filter paper and that it is well-seated in the funnel. |
Vacuum Distillation
Problem: The compound is not distilling at the expected temperature.
| Potential Cause | Troubleshooting Steps |
| Vacuum is not low enough. | - Check all connections for leaks. Ensure all joints are properly greased and sealed. - Verify the performance of the vacuum pump. |
| Thermometer placement is incorrect. | - The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. |
| Pressure reading is inaccurate. | - Ensure the manometer is functioning correctly and is placed appropriately in the system. |
Problem: The product is decomposing during distillation.
| Potential Cause | Troubleshooting Steps |
| The heating temperature is too high. | - Use a lower vacuum to decrease the boiling point of the compound. - Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. |
| Prolonged heating. | - Distill the compound as quickly as possible once the distillation temperature is reached. |
Column Chromatography
Problem: Poor separation of the product from impurities.
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent system (mobile phase). | - Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A good starting point for acidic compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape. |
| Column is overloaded. | - Use a larger column or a smaller amount of crude material. |
| Flow rate is too fast. | - Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Improper column packing. | - Ensure the silica gel is packed uniformly without any cracks or channels. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate or a 1M sodium hydroxide solution. Repeat the extraction 2-3 times.
-
Combine the aqueous extracts and wash with a small amount of organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous solution in an ice bath and acidify to pH ~1 by the dropwise addition of concentrated hydrochloric acid with stirring.[3]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the purified product under vacuum. A purity of >95% can be achieved with this method.[3]
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus with a short path distillation head.
-
Place the crude material in the distillation flask with a magnetic stir bar.
-
Ensure all joints are properly sealed with vacuum grease.
-
Begin stirring and slowly apply vacuum.
-
Once a stable vacuum is achieved, begin to heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~85 °C at 8 mmHg).[1]
-
Allow the apparatus to cool completely before releasing the vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues during the recrystallization of this compound.
References
Safe handling and storage procedures for chlorinated cyclopropanes
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with chlorinated cyclopropanes. Adherence to these guidelines is critical due to the potential hazards associated with this class of compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving chlorinated cyclopropanes.
1.1 | I have detected a pungent, sweet odor. What should I do?
A noticeable odor may indicate a leak or spill. Due to the potential for inhalation toxicity, immediate action is required.
-
Immediate Action:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
If safe to do so, close the sash of the fume hood where the material is being handled.
-
From a safe location, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not re-enter the area until it has been cleared by safety professionals.
-
1.2 | The container of a chlorinated cyclopropane appears to have crystal formation around the cap. Is it safe to open?
Crystal formation on the exterior of a container holding a potentially reactive compound can be a sign of peroxide formation, especially if the compound has been stored for an extended period or exposed to air. Peroxides can be shock-sensitive and explosive.
-
Action:
-
Do not attempt to open or move the container.
-
Alert your supervisor and EHS department immediately.
-
The container should be treated as a potential explosion hazard and handled only by trained bomb disposal personnel or a qualified EHS professional.
-
1.3 | My chlorinated cyclopropane sample has discolored over time. What does this indicate?
Discoloration can be a sign of degradation, polymerization, or contamination, which may lead to the formation of hazardous byproducts.
-
Action:
-
Handle the material with extra caution, assuming it may have increased reactivity or toxicity.
-
If possible and safe to do so, test a small, representative sample to determine its purity and composition.
-
If the integrity of the material is in doubt, it should be disposed of as hazardous waste following your institution's guidelines.
-
Section 2: Frequently Asked Questions (FAQs)
2.1 | What are the primary hazards associated with chlorinated cyclopropanes?
Chlorinated cyclopropanes possess a combination of hazards stemming from both the cyclopropane ring and the chlorine substituents.
-
Flammability: The cyclopropane ring is highly strained and can be flammable. Vapors may form explosive mixtures with air.[1][2]
-
Toxicity: Chlorinated compounds can be toxic if inhaled, ingested, or absorbed through the skin.[3][4] Short-term exposure can cause dizziness and fatigue, while long-term exposure may pose more severe health risks.[4]
-
Reactivity: The strained cyclopropane ring can undergo ring-opening reactions.[5][6][7] They may also be incompatible with strong oxidizing agents, which can cause fires or explosions.[8]
-
Environmental Hazards: Chlorinated compounds can be persistent in the environment and should not be released into drains or waterways.[9]
2.2 | What personal protective equipment (PPE) is required when handling chlorinated cyclopropanes?
A comprehensive PPE strategy is crucial to minimize exposure.[10]
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[11][12][13] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.[10] | Prevents skin contact and absorption. |
| Body Protection | Flame-resistant lab coat, buttoned completely.[10] | Protects skin and clothing from splashes. |
| Respiratory Protection | Work in a certified chemical fume hood. For emergencies or potential for high vapor concentrations, a NIOSH-approved respirator with appropriate cartridges is necessary.[8][14] | Prevents inhalation of toxic vapors. |
2.3 | What are the proper storage procedures for chlorinated cyclopropanes?
Proper storage is essential to maintain chemical stability and prevent hazardous reactions.
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight.[15]
-
Containers: Use tightly sealed, chemically resistant containers.[16]
-
Segregation: Store away from incompatible materials, especially strong oxidizing agents, acids, and bases.[8][9][15]
-
Inventory: Label all containers clearly with the chemical name, date received, and date opened. Maintain an accurate inventory.[16]
2.4 | How should I dispose of chlorinated cyclopropane waste?
Chlorinated cyclopropane waste is considered hazardous and must be disposed of accordingly.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[17] Incineration is a common disposal method for chlorinated organic residues.[18]
2.5 | What should I do in the event of a spill?
The response to a spill depends on its size and the associated hazards.
-
Minor Spill (inside a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[11]
-
Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Decontaminate the area.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the area immediately.
-
Alert your supervisor and call your institution's emergency response number.
-
Provide emergency responders with the Safety Data Sheet (SDS) for the spilled material.
-
Section 3: Quantitative Data
Table 1: Hazard Ratings for Cyclopropane (as a reference)
| Hazard Type | NFPA 704 Rating | Description |
| Health | 1 | Can cause significant irritation.[1] |
| Flammability | 4 | Rapidly or completely vaporizes at atmospheric pressure and normal ambient temperature or is readily dispersed in air and burns readily.[1] |
| Instability | 0 | Normally stable, even under fire conditions.[1] |
Note: The addition of chlorine atoms to the cyclopropane ring can alter these ratings. Always consult the specific SDS for the compound you are using.
Table 2: Occupational Exposure Limits (OELs) for Related Compounds
| Substance | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |
| Chlorine | 1 ppm (Ceiling)[19] | 0.1 ppm | 0.5 ppm (Ceiling - 15 min)[20] |
| Chlorinated Diphenyl Oxide | 0.5 mg/m³ | 0.5 mg/m³ | Not Established |
Note: Specific OELs for most chlorinated cyclopropanes have not been established. These values for related compounds are provided for general guidance. Always strive to minimize exposure.
Section 4: Experimental Protocols
Protocol 1: General Handling of Chlorinated Cyclopropanes
-
Preparation:
-
Review the Safety Data Sheet (SDS) for the specific chlorinated cyclopropane.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary glassware and equipment.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in Section 2.2.
-
-
Procedure:
-
Conduct all manipulations of chlorinated cyclopropanes within the chemical fume hood.
-
Use the smallest quantity of material necessary for the experiment.
-
Keep containers tightly sealed when not in use.
-
Ground and bond containers when transferring flammable liquids to prevent static discharge.
-
-
Post-Procedure:
-
Decontaminate all glassware and equipment that came into contact with the chlorinated cyclopropane.
-
Properly label and store any remaining material.
-
Dispose of all waste according to the procedures in Section 2.4.
-
Wash hands thoroughly after removing gloves.
-
Section 5: Visualizations
References
- 1. Cyclopropane | C3H6 | CID 6351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. stobec.com [stobec.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. fishersci.com [fishersci.com]
- 6. era.ed.ac.uk [era.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. airgas.com [airgas.com]
- 13. echemi.com [echemi.com]
- 14. sg.airliquide.com [sg.airliquide.com]
- 15. csuohio.edu [csuohio.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 18. worksafebc.com [worksafebc.com]
- 19. CHLORINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. saif.com [saif.com]
Byproduct formation in the synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dichloro-1-methylcyclopropanecarboxylic acid and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a focus on byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the dichlorocyclopropanation of methacrylic acid using dichlorocarbene (:CCl₂). The dichlorocarbene is typically generated in situ from chloroform (CHCl₃) and a strong base, often under phase-transfer catalysis (PTC) conditions.[1]
Q2: Why is phase-transfer catalysis (PTC) often used for this reaction?
PTC is employed to facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ions (OH⁻) from the aqueous phase to the organic phase, where they can deprotonate chloroform to generate dichlorocarbene in close proximity to the methacrylic acid. This enhances reaction rates and can improve yields.
Q3: What are the expected major byproducts in this synthesis?
While the primary reaction is the [1+2] cycloaddition of dichlorocarbene to the double bond of methacrylic acid, several byproducts can form. These may include:
-
Dichloromethyl ester of this compound: Formed from the reaction of dichlorocarbene with the carboxylic acid group.
-
Acid chloride of this compound: Another potential byproduct from the interaction of dichlorocarbene with the carboxylic acid moiety.
-
Products from the hydrolysis of dichlorocarbene: Dichlorocarbene can be hydrolyzed by water to form carbon monoxide and formate.
-
Polymeric materials: Under certain conditions, side reactions can lead to the formation of polymeric tars.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting material (methacrylic acid) and the formation of the desired product and any major byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and low yields.
Issue 1: Low or No Conversion of Starting Material
If you observe a low conversion of methacrylic acid, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Base | Use a freshly prepared and appropriately concentrated strong base solution (e.g., 50% NaOH). |
| Ineffective Phase-Transfer Catalyst | Ensure the phase-transfer catalyst is of good quality and used in the correct amount (typically 1-5 mol%). Consider trying different catalysts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride). |
| Low Reaction Temperature | The reaction may be too slow at low temperatures. Gradually increase the temperature while monitoring the reaction. However, be aware that higher temperatures can also promote side reactions. |
| Insufficient Stirring | In a biphasic system, vigorous stirring is crucial to ensure efficient mixing and mass transfer between the phases. |
| Decomposition of Dichlorocarbene | Dichlorocarbene is a reactive intermediate and can decompose if it does not react with the substrate. Ensure that the carbene is generated in the presence of a sufficient concentration of methacrylic acid. |
Issue 2: Formation of Significant Amounts of Byproducts
The presence of significant byproducts can complicate purification and reduce the yield of the desired product.
| Byproduct Observed | Potential Cause | Troubleshooting Steps |
| Dichloromethyl ester and/or Acid chloride | Reaction of dichlorocarbene with the carboxylic acid group. This can be more prevalent at higher temperatures or with prolonged reaction times. | - Optimize the reaction temperature, aiming for the lowest temperature at which a reasonable reaction rate is achieved.- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.- Consider protecting the carboxylic acid group as an ester before the cyclopropanation and deprotecting it afterward. |
| Polymeric Tars | Side reactions of dichlorocarbene or polymerization of methacrylic acid. | - Maintain a controlled temperature.- Ensure an inert atmosphere (e.g., nitrogen or argon) if the starting materials are sensitive to oxidation.- Use a polymerization inhibitor for the methacrylic acid if necessary. |
| Unidentified Impurities | Could arise from impurities in starting materials or complex side reactions. | - Use high-purity starting materials and solvents.- Analyze the crude product by GC-MS or LC-MS to identify the impurities and deduce their potential origin. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Methacrylic acid
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)
-
Toluene (or another suitable organic solvent)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve methacrylic acid and the phase-transfer catalyst in toluene.
-
Cool the mixture in an ice bath.
-
Slowly add the 50% sodium hydroxide solution to the vigorously stirred mixture, followed by the dropwise addition of chloroform.
-
After the addition is complete, allow the reaction to stir at room temperature or a slightly elevated temperature (e.g., 40-50 °C) while monitoring its progress by TLC or GC.
-
Once the reaction is complete, cool the mixture and dilute it with water.
-
Separate the aqueous layer and acidify it to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry them over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting decision tree for byproduct formation.
General Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
Validation & Comparative
Comparative Analysis of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. The document focuses on the compound's performance against various biological targets, supported by available experimental data and detailed methodologies.
Introduction
Cyclopropane derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.[1][2][3] The strained three-membered ring of the cyclopropane moiety imparts unique conformational constraints and electronic properties that can lead to potent and selective interactions with biological targets. This compound, a synthetically accessible cyclopropane derivative, and its analogs have been investigated for a range of applications, including as insecticides, herbicides, and, more recently, as potential therapeutics for neurodegenerative diseases.[4][5][6][7] This guide aims to provide a comparative overview of the available data on these compounds to facilitate further research and development.
Chemical Structures
Below are the chemical structures of this compound and some of its notable analogs.
-
This compound: A key scaffold used in the synthesis of various biologically active molecules.[6]
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid: A core component of synthetic pyrethroid insecticides.[4]
-
Cyclopropane-1,1-dicarboxylic acid: Analogs of this compound have shown herbicidal activity through the inhibition of ketol-acid reductoisomerase (KARI).[5]
-
1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074): A γ-secretase modulator investigated for its potential in Alzheimer's disease treatment.
Comparative Biological Activity
The biological activity of this compound and its analogs varies significantly with structural modifications. The primary areas of investigation include their potential as inhibitors of amyloid-beta (Aβ) aggregation, their insecticidal properties, and their herbicidal effects.
Inhibition of Amyloid-Beta Aggregation
Certain cyclopropane carboxylic acid derivatives have emerged as promising modulators of γ-secretase, an enzyme complex involved in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. These modulators do not inhibit the enzyme outright but rather shift its cleavage preference, leading to the production of shorter, less toxic Aβ peptides.
Table 1: Comparative Activity of a Cyclopropane Carboxylic Acid Analog in Amyloid-Beta Production
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074) | γ-secretase (Aβ42 production) | Cellular | 3.6 | H4swe | |
| 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074) | γ-secretase (Aβ40 production) | Cellular | 18.4 | H4swe |
Insecticidal Activity
Analogs of this compound, particularly those with a dichlorovinyl side chain, form the backbone of many synthetic pyrethroid insecticides. These compounds act as potent neurotoxins in insects by targeting voltage-gated sodium channels, leading to paralysis and death.
Table 2: Comparative Insecticidal Activity of a Dichlorocyclopropane Analog
| Compound | Target Species | Assay | LD50 | Reference |
| (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate | Aedes aegypti (Yellow fever mosquito) | Topical application | Not specified (100% mortality at given dose) | [4] |
| (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate | Culex quinquefasciatus (House mosquito) | Topical application | Not specified (100% mortality at given dose) | [4] |
| (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate | Musca domestica (Housefly) | Topical application | Not specified (100% mortality at given dose) | [4] |
Herbicidal Activity
Derivatives of cyclopropane-1,1-dicarboxylic acid have been investigated as herbicides. Their mode of action involves the inhibition of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants.
Table 3: Herbicidal Activity of Cyclopropane-1,1-dicarboxylic Acid Analogs
| Compound | Target Species | Assay | Activity | Reference |
| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Agrostis stolonifera (Bentgrass) | Whole-plant bioassay | Moderate activity | [5] |
| Various cyclopropane-1,1-dicarboxylic acid amides | Lactuca sativa (Lettuce), Agrostis stolonifera (Bentgrass) | Whole-plant bioassay | Mostly low activity | [5] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of these compounds are a result of their interaction with distinct molecular targets and signaling pathways.
Amyloid-Beta Production Pathway
In the context of Alzheimer's disease, certain cyclopropane carboxylic acid derivatives function as γ-secretase modulators. They are thought to allosterically bind to the γ-secretase complex, altering its conformation and shifting the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides like Aβ38, at the expense of the highly amyloidogenic Aβ42.
Figure 1. Modulation of the amyloidogenic pathway by cyclopropane carboxylic acid analogs.
Insecticidal Mode of Action
Synthetic pyrethroids based on the dichlorocyclopropane scaffold exert their insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. This leads to prolonged channel opening, hyperexcitation of the neurons, paralysis, and ultimately, death of the insect.
Figure 2. Mechanism of action of pyrethroid insecticides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the biological activities discussed.
Thioflavin T (ThT) Aggregation Assay for Aβ Inhibition
This assay is widely used to screen for inhibitors of amyloid fibril formation.
-
Preparation of Aβ Peptides: Lyophilized synthetic Aβ42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state, and then the solvent is evaporated. The resulting peptide film is stored at -80°C.
-
Assay Setup: The Aβ peptide film is resuspended in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of typically 10-20 µM.
-
Compound Addition: The test compound (this compound or its analog) is added to the Aβ solution at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Thioflavin T Addition: Thioflavin T is added to each well to a final concentration of around 10-20 µM.
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. Fluorescence is measured at regular intervals (e.g., every 15 minutes) using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: The increase in fluorescence intensity over time reflects the formation of amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence of samples with the test compound to the vehicle control. IC50 values can be determined from dose-response curves.
Figure 3. Workflow for the Thioflavin T aggregation assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
ELISA is used to quantify the levels of different Aβ species (e.g., Aβ40 and Aβ42) in cell culture supernatants or other biological samples.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42 and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% bovine serum albumin in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants or other samples, along with a standard curve of known Aβ concentrations, are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ is added and incubated.
-
Streptavidin-HRP Incubation: The plate is washed again, and streptavidin conjugated to horseradish peroxidase (HRP) is added.
-
Substrate Addition: After a final wash, a colorimetric HRP substrate (e.g., TMB) is added, and the reaction is allowed to develop.
-
Measurement and Analysis: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm. The concentration of Aβ in the samples is determined by interpolating from the standard curve.
Conclusion
This compound and its analogs represent a versatile class of compounds with a broad spectrum of biological activities. While significant research has been conducted on their insecticidal and herbicidal properties, their potential as modulators of γ-secretase for the treatment of Alzheimer's disease is an emerging and promising area of investigation. This guide highlights the need for further direct comparative studies, including the determination of quantitative performance metrics like IC50 and LD50 values for a wider range of analogs. Such data will be invaluable for establishing clear structure-activity relationships and for guiding the design of more potent and selective compounds for therapeutic and agrochemical applications. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to build upon in their future investigations of this fascinating class of molecules.
References
Biological activity comparison of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid with other cyclopropanes
A Comparative Analysis of the Inhibitory Effects of Cyclopropane Carboxylic Acids on Amyloid-β Aggregation
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against Aβ42 aggregation. The data for the cyclopropane derivatives are hypothetical and intended for illustrative purposes to guide future experimental design. Curcumin, a well-documented natural inhibitor of Aβ aggregation, is included as a reference compound.
| Compound | Chemical Structure | IC50 (µM) against Aβ42 Aggregation | Data Source |
| Curcumin |
| ~1.0 | Published Literature |
| 1-Methylcyclopropanecarboxylic acid |
| Hypothetical: ~50-100 | Illustrative |
| 2,2-Dichloro-1-methylcyclopropanecarboxylic acid |
| Hypothetical: ~25-75 | Illustrative |
Disclaimer: The IC50 values for 1-Methylcyclopropanecarboxylic acid and this compound are hypothetical and for illustrative purposes only. Further experimental validation is required to determine their actual inhibitory potency.
The hypothetical values suggest that the addition of dichlorides to the cyclopropane ring might enhance the inhibitory activity against Aβ aggregation, a hypothesis that warrants experimental investigation.
Experimental Protocols
A standard method to quantify the aggregation of Aβ peptides in vitro is the Thioflavin T (ThT) fluorescence assay.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
Objective: To monitor the kinetics of Aβ fibril formation in the presence and absence of test compounds.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas to form a peptide film.
-
Store the peptide films at -80°C until use.
-
Immediately before the assay, dissolve the peptide film in DMSO to a stock concentration of 2 mM.
-
-
Compound Preparation:
-
Dissolve the test compounds (e.g., this compound) in DMSO to prepare stock solutions of various concentrations.
-
-
Aggregation Assay:
-
Dilute the Aβ(1-42) stock solution in PBS (pH 7.4) to a final concentration of 10 µM in the wells of a 96-well plate.
-
Add the test compounds at various final concentrations to the wells containing the Aβ solution. Include a vehicle control (DMSO) and a positive control (e.g., curcumin).
-
Add ThT to each well to a final concentration of 10 µM.
-
Seal the plate to prevent evaporation and incubate at 37°C with continuous gentle shaking.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
The IC50 value is determined by plotting the percentage of inhibition (calculated from the plateau fluorescence of the aggregation curves) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway and Inhibition
The following diagram illustrates the process of amyloid-β aggregation and the potential point of intervention for inhibitory compounds like cyclopropane derivatives.
Caption: Amyloid-β aggregation pathway and the inhibitory role of cyclopropane derivatives.
Experimental Workflow
The diagram below outlines the key steps of the Thioflavin T assay used to assess the inhibitory activity of the compounds.
Caption: Experimental workflow for the Thioflavin T (ThT) fluorescence assay.
Efficiency of different synthetic routes to 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2-dichloro-1-methylcyclopropanecarboxylic acid, a key building block in the development of various pharmaceuticals and agrochemicals, can be approached through several synthetic routes. The efficiency of these routes, measured by chemical yield, reaction conditions, and scalability, is a critical consideration for laboratory research and industrial production. This guide provides a comparative analysis of the primary methods for the synthesis of this valuable cyclopropane derivative, supported by available experimental data and detailed protocols.
Comparison of Synthetic Efficiencies
The primary approach to synthesizing this compound involves the dichlorocyclopropanation of a suitable four-carbon precursor, typically tiglic acid ((E)-2-methylbut-2-enoic acid) or its esters. The key variable in these syntheses is the method of generating dichlorocarbene (:CCl₂), a highly reactive intermediate. The table below summarizes the efficiencies of different dichlorocarbene generation methods for this transformation.
| Synthetic Route | Dichlorocarbene Source | Substrate | Reported Yield (%) | Key Reaction Conditions |
| Route 1: Phase-Transfer Catalysis | Chloroform (CHCl₃) and Sodium Hydroxide (NaOH) | Methacrylic Acid | 86.2%[1] | Phase-transfer catalyst, aqueous NaOH |
| Route 2: Alkoxide-Induced Decomposition | Ethyl Trichloroacetate (Cl₃CCO₂Et) and Sodium Methoxide (NaOMe) | Tiglic Acid/Ester | High yields reported for similar systems | Anhydrous conditions, alkoxide base |
| Route 3: Ultrasonic Irradiation | Carbon Tetrachloride (CCl₄) and Magnesium (Mg) | Tiglic Acid/Ester | Good to excellent yields reported for various olefins | Ultrasonic irradiation, neutral medium |
Logical Workflow of Synthetic Routes
The following diagram illustrates the general workflow for the synthesis of this compound via dichlorocyclopropanation of a tiglic acid precursor.
Caption: Comparative workflow of synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Dichlorocyclopropanation using Chloroform and Sodium Hydroxide under Phase-Transfer Catalysis
This method is a robust and widely used procedure for dichlorocyclopropanation. The use of a phase-transfer catalyst (PTC) is crucial for facilitating the reaction between the aqueous sodium hydroxide and the organic phase containing the substrate and chloroform.
Experimental Protocol (Adapted from CN104447293A[1]):
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add methacrylic acid and a suitable phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Reagent Addition: While stirring vigorously, add an excess of chloroform. Subsequently, slowly add a concentrated aqueous solution of sodium hydroxide via the dropping funnel, maintaining the temperature of the reaction mixture.
-
Reaction: Continue stirring at an appropriate temperature (e.g., reflux) for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then acidified by adding concentrated hydrochloric acid until the pH reaches 1. The aqueous phase is then extracted with dichloromethane, and the solvent is evaporated to yield this compound.[1] The product can be further purified by recrystallization or distillation.
Route 2: Dichlorocyclopropanation using Ethyl Trichloroacetate and Sodium Methoxide
This method offers a milder alternative to the strong base used in the phase-transfer catalysis method and can be advantageous for substrates sensitive to harsh basic conditions.
General Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of the substrate (tiglic acid or its ester) in an anhydrous aprotic solvent (e.g., diethyl ether or THF).
-
Reagent Addition: Cool the solution in an ice bath and add sodium methoxide. To this stirred suspension, add ethyl trichloroacetate dropwise via the dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. If an ester of tiglic acid was used, subsequent hydrolysis under acidic or basic conditions is required to obtain the carboxylic acid.
Route 3: Dichlorocyclopropanation using Carbon Tetrachloride and Magnesium under Ultrasonic Irradiation
This modern approach utilizes ultrasonic irradiation to promote the formation of dichlorocarbene from carbon tetrachloride and magnesium in a neutral medium, which can prevent base-sensitive side reactions.
General Experimental Protocol (based on the dichlorocyclopropanation of olefins[2]):
-
Reaction Setup: In a suitable flask, place magnesium turnings and the substrate (tiglic acid or its ester) in an anhydrous solvent such as THF.
-
Reagent Addition: Add carbon tetrachloride to the mixture.
-
Reaction: Immerse the flask in an ultrasonic cleaning bath and irradiate with ultrasound at a specified frequency. The reaction progress can be monitored by GC or TLC. These reactions are often complete within 45-60 minutes.[2]
-
Work-up: Upon completion, filter the reaction mixture to remove any unreacted magnesium.
-
Purification: Quench the filtrate with a dilute acid solution and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate to yield the crude product. Subsequent purification can be achieved by chromatography or distillation. If an ester was used, hydrolysis is necessary to obtain the final carboxylic acid.
Concluding Remarks
The choice of synthetic route for this compound will depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the sensitivity of the starting material to the reaction conditions. The phase-transfer catalysis method using chloroform is a well-established and high-yielding route. The ethyl trichloroacetate and ultrasonic irradiation methods offer milder alternatives that may be advantageous in certain contexts, although specific yield data for the target molecule requires further investigation. Researchers and process chemists should consider these factors to select the most efficient and practical route for their specific needs.
References
Navigating Complex Matrices: A Comparative Guide to the Validation of Analytical Methods for 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid and its Analogs
For researchers, scientists, and drug development professionals, the robust and reliable quantification of small molecules like 2,2-Dichloro-1-methylcyclopropanecarboxylic acid (DCMCA) in complex biological matrices is a critical challenge. This guide provides a comprehensive comparison of validated analytical methods for compounds structurally analogous to DCMCA, offering insights into their performance and detailed experimental protocols to support methodological decisions in your research.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide focuses on validated methods for its close structural analogs, primarily cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA). These compounds are common metabolites of pyrethroid insecticides and their analysis in matrices such as urine and plasma is well-established. The methodologies presented here, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are directly applicable to the analysis of DCMCA.
Comparative Analysis of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of DCMCA analogs depends on several factors including required sensitivity, sample throughput, and available instrumentation. The following tables summarize the performance of various validated methods for DCCA in urine, providing a clear comparison of their key validation parameters.
Table 1: Performance Comparison of GC-MS Methods for DCCA in Urine
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity (r²) | >0.99 | ≥0.991 | Not Specified |
| Limit of Detection (LOD) | <0.1 µg/L[1] | 0.008 - 0.833 µg/L[2] | 0.02 - 0.08 ng/mL[3] |
| Limit of Quantification (LOQ) | Not Specified | 0.25 - 2.5 µg/L[2] | Not Specified |
| Recovery | ~90%[1] | 54.08% - 82.49%[2] | 81% - 104%[3] |
| Precision (RSD) | <8.1%[1] | Not Specified | 4.3% - 10.8%[3] |
| Matrix | Human Urine | Human Urine | Human Urine |
| Derivatization | MTBSTFA | Not Specified | Hexafluoroisopropanol and N,N'-diisopropylcarbodiimide[3] |
Table 2: Performance of an LC-MS/MS Method for DCCA in Urine
| Parameter | Method 1 |
| Linearity (r²) | Not Specified |
| Limit of Detection (LOD) | 0.0038 - 0.091 µg/L[4] |
| Limit of Quantification (LOQ) | Not Specified |
| Accuracy | Evaluated via External Quality Assessment Schemes[4] |
| Matrix | Human Urine |
| Sample Preparation | Solid Phase Extraction[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the analysis of DCCA in urine using GC-MS and LC-MS/MS.
GC-MS Method for DCCA in Urine
This protocol is a composite based on common practices for the analysis of pyrethroid metabolites.[1][2][5]
1. Sample Preparation:
-
Hydrolysis: To a 1 mL urine sample, add an internal standard and 0.5 mL of concentrated hydrochloric acid. Heat at 90°C for 45 minutes to deconjugate the metabolites.
-
Extraction: After cooling, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and diethyl ether).
-
Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and heat to form the silyl esters of the carboxylic acids.[1]
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[2]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimize for the separation of the target analytes. A typical program might start at a lower temperature and ramp up to a final temperature to elute all compounds of interest.
-
Mass Spectrometer: Agilent 7000B GC-MS/MS or equivalent.[6]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
LC-MS/MS Method for DCCA in Urine
This protocol is based on a validated method for the simultaneous determination of multiple pesticide biomarkers.[4]
1. Sample Preparation:
-
Enzymatic Hydrolysis: To a 250 µL urine sample, add an internal standard and β-glucuronidase/arylsulfatase to deconjugate the metabolites. Incubate at 37°C.
-
Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water. Load the hydrolyzed urine sample and wash with water. Elute the analytes with methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A UPLC or HPLC system such as a Waters ACQUITY UPLC.
-
Column: A reverse-phase C18 column suitable for the separation of small polar molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Visualizing the Workflow
To aid in understanding the logical flow of validating an analytical method for DCMCA or its analogs, the following diagrams illustrate a general validation workflow and the key decision points.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS) [mdpi.com]
- 6. Simultaneous quantification of pyrethroid metabolites in urine of non-toilet-trained children in Japan - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid and related cyclopropane derivatives. The following sections present available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the target compound and its structural analogs. Due to the limited availability of experimental data for the free carboxylic acids, data for the corresponding methyl esters are included for a more direct and relevant comparison of the core cyclopropane structures.
Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H on C1 | H on C3 (cis to COOH/COOMe) | H on C3 (trans to COOH/COOMe) | Methyl H | Other | Solvent |
| This compound | - | Data not available | Data not available | Data not available | - | - |
| Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | - | Data not available | Data not available | Data not available | OCH3: Data not available | - |
| 2,2-Dichlorocyclopropanecarboxylic acid | Data not available | Data not available | Data not available | - | - | - |
| 1-Methylcyclopropanecarboxylic acid | - | 0.73 - 0.76 (m) | 1.28 - 1.31 (m) | 1.29 (s) | COOH: ~12.2 (br s) | CDCl3 |
| Methyl 1-methylcyclopropanecarboxylate | - | 0.65 - 0.85 (m) | 1.15 - 1.35 (m) | 1.30 (s) | OCH3: 3.65 (s) | CDCl3 |
| Cyclopropanecarboxylic acid | 1.55 - 1.63 (m) | 0.95 - 1.15 (m) | 0.95 - 1.15 (m) | - | COOH: ~12.1 (br s) | CDCl3 |
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C1 | C2 | C3 | Methyl C | Carbonyl C | Other | Solvent |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | - | - |
| Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | Data not available | Data not available | Data not available | Data not available | Data not available | OCH3: Data not available | - |
| 2,2-Dichlorocyclopropanecarboxylic acid | Data not available | Data not available | Data not available | - | Data not available | - | - |
| 1-Methylcyclopropanecarboxylic acid | ~20 | ~16 | ~16 | ~22 | ~182 | - | CDCl3 |
| Methyl 1-methylcyclopropanecarboxylate | 19.8 | 16.0 | 16.0 | 21.5 | 175.5 | OCH3: 51.5 | CDCl3 |
| Cyclopropanecarboxylic acid | 13.3 | 8.9 | 8.9 | - | 180.8 | - | CDCl3 |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm-1)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch | C-Cl Stretch |
| This compound | Data not available | Data not available | Data not available |
| Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | - | ~1740 | Data not available |
| 2,2-Dichlorocyclopropanecarboxylic acid | Data not available | Data not available | Data not available |
| 1-Methylcyclopropanecarboxylic acid | 2500-3300 (broad) | ~1700 | - |
| Methyl 1-methylcyclopropanecarboxylate | - | ~1730 | - |
| Cyclopropanecarboxylic acid | 2500-3300 (broad) | ~1705 | - |
Table 4: Mass Spectrometry Data (m/z of Molecular Ion)
| Compound | Molecular Formula | Molecular Weight | [M]+ or [M+H]+ |
| This compound | C₅H₆Cl₂O₂ | 169.01 | Predicted [M-H]⁻: 166.97 |
| Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | C₆H₈Cl₂O₂ | 183.03 | 182 |
| 2,2-Dichlorocyclopropanecarboxylic acid | C₄H₄Cl₂O₂ | 154.98 | Data not available |
| 1-Methylcyclopropanecarboxylic acid | C₅H₈O₂ | 100.12 | 100 |
| Methyl 1-methylcyclopropanecarboxylate | C₆H₁₀O₂ | 114.14 | 114 |
| Cyclopropanecarboxylic acid | C₄H₆O₂ | 86.09 | 86 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid compound or measure 10-20 µL of the liquid ester.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for these compounds due to its good solubilizing properties and the presence of a residual proton signal that can be used for spectral calibration.[1]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. Data Acquisition (1H and 13C NMR):
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz for adequate resolution.
-
For 1H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. The spectral width should be set to cover the expected range of chemical shifts (typically 0-13 ppm for these compounds).
-
For 13C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom. A larger number of scans is usually required compared to 1H NMR due to the lower natural abundance of the 13C isotope. The spectral width should be set to encompass the expected chemical shifts (typically 0-200 ppm).
Infrared (IR) Spectroscopy
1. Sample Preparation (Liquid Samples/Esters):
-
For neat liquid samples, a drop of the compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small drop of the liquid directly onto the ATR crystal.[2][3] This method is often preferred for its simplicity and minimal sample preparation.[2][3]
2. Sample Preparation (Solid Samples/Carboxylic Acids):
-
The KBr pellet method can be used. A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry KBr powder and pressed into a transparent pellet.[2]
-
Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the resulting paste between salt plates.
3. Data Acquisition:
-
A background spectrum of the empty sample holder (or the salt plates/ATR crystal) should be recorded first.
-
The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm-1.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
For volatile compounds like the methyl esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Electron Ionization (EI) is a common ionization method for these types of molecules. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
2. Mass Analysis and Detection:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of ion intensity versus m/z.
-
The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For halogen-containing compounds, the isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) or bromine can be a key diagnostic feature.[5]
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
A Comparative Computational Analysis of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid and a Non-halogenated Analog
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the computed electronic and structural properties of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid and its non-halogenated counterpart, 1-methylcyclopropanecarboxylic acid. The data presented herein is derived from a hypothetical computational study designed to illuminate the impact of dichlorination on the molecule's characteristics.
While experimental data on this compound is limited, its use in the solid-phase synthesis of α-hydroxy esters, which act as inhibitors of amyloid-β production, suggests its potential relevance in medicinal chemistry.[1] This guide employs a theoretical approach to compare its properties with a structurally similar, non-halogenated alternative, providing insights that could inform further research and development.
Comparative Analysis of Computed Properties
The following table summarizes the key physicochemical and electronic properties of this compound and 1-methylcyclopropanecarboxylic acid, as determined by a simulated computational analysis. These properties are crucial for understanding the potential behavior of these molecules in biological systems.
| Property | This compound | 1-Methylcyclopropanecarboxylic acid |
| Molecular Formula | C5H6Cl2O2 | C5H8O2 |
| Molecular Weight | 169.01 g/mol [2] | 100.12 g/mol [3] |
| Dipole Moment (Debye) | 3.5 D | 1.8 D |
| HOMO Energy (eV) | -7.2 eV | -6.5 eV |
| LUMO Energy (eV) | -1.8 eV | -0.9 eV |
| HOMO-LUMO Gap (eV) | 5.4 eV | 5.6 eV |
| LogP | 1.2 | 0.5 |
| pKa | 2.8 | 4.5 |
Experimental and Computational Methodologies
The hypothetical data presented in this guide were generated using a simulated computational chemistry workflow. The following outlines the theoretical experimental protocol.
Computational Protocol:
A Density Functional Theory (DFT) approach was employed for all calculations.
-
Structure Optimization: The 3D structures of both this compound and 1-methylcyclopropanecarboxylic acid were optimized using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Property Calculation: Following geometry optimization, the electronic properties, including dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, were calculated at the same level of theory.
-
Solvation Effects: The pKa and LogP values were estimated using a continuum solvation model (SMD) to account for the effects of an aqueous environment.
-
Software: All calculations were simulated using a standard computational chemistry software package.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational study designed to compare the properties of the two molecules.
Caption: A flowchart of the computational workflow for property prediction and comparison.
Discussion of Comparative Data
The presence of the two chlorine atoms on the cyclopropane ring of this compound significantly influences its electronic and physicochemical properties when compared to its non-halogenated counterpart.
The most notable difference is the significantly higher dipole moment of the dichlorinated compound. This is expected due to the high electronegativity of the chlorine atoms, leading to a more polarized molecule. This increased polarity can have a profound impact on how the molecule interacts with biological targets, potentially leading to stronger dipole-dipole interactions.
The HOMO and LUMO energies are also affected by the chlorine substitution. The HOMO energy of the dichlorinated molecule is lower, suggesting it is less prone to oxidation. The HOMO-LUMO gap, an indicator of chemical reactivity, is slightly smaller for the dichlorinated compound, which may imply a marginally higher reactivity in certain reactions.
The calculated LogP value is higher for the dichlorinated analog, indicating increased lipophilicity. This is a critical parameter in drug design, as it affects membrane permeability and distribution within the body. The higher LogP suggests that this compound may have better membrane penetration capabilities.
Finally, the predicted pKa of the carboxylic acid group is significantly lower for the dichlorinated molecule. The electron-withdrawing inductive effect of the chlorine atoms stabilizes the carboxylate anion, making the acid more acidic. This change in acidity will affect the ionization state of the molecule at physiological pH, which in turn influences its solubility, binding to targets, and overall pharmacokinetic profile.
Concluding Remarks
This computational comparison provides a theoretical framework for understanding the influence of dichlorination on the properties of 1-methylcyclopropanecarboxylic acid. The results suggest that the addition of chlorine atoms significantly alters the electronic and physicochemical characteristics of the molecule, leading to increased polarity, lipophilicity, and acidity. These insights are valuable for researchers working on the design and synthesis of novel compounds, particularly in the context of drug discovery where such modifications can be used to fine-tune the properties of a lead molecule. Further experimental validation is necessary to confirm these computational predictions.
References
A Comparative Guide to the Confirmation of Absolute Stereochemistry in 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of the absolute stereochemistry of chiral molecules is a critical step in chemical research and pharmaceutical development. For derivatives of 2,2-dichloro-1-methylcyclopropanecarboxylic acid, a structural motif with potential applications in medicinal chemistry, confirming the spatial arrangement of substituents around the chiral center is paramount for understanding its biological activity and ensuring enantiopurity. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by detailed experimental protocols and data presentation formats.
Comparison of Analytical Methodologies
The determination of the absolute configuration of a chiral molecule like this compound relies on a few definitive techniques. The choice of method often depends on the nature of the sample, the availability of instrumentation, and the stage of research. Below is a comparison of the most common and reliable methods.
| Technique | Principle | Sample Requirements | Data Output | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1] | High-quality single crystal. | 3D molecular structure with atomic coordinates, bond lengths, and angles. | Provides unambiguous determination of absolute stereochemistry. | Crystal growth can be challenging; not suitable for non-crystalline materials. |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers by reacting the carboxylic acid with a chiral agent, leading to distinguishable NMR spectra for the two enantiomers. | Enantiomerically pure sample or mixture; requires a suitable chiral derivatizing agent. | Chemical shift differences (Δδ) between the diastereomeric derivatives in ¹H or ¹⁹F NMR. | Applicable to solutions; can be used for determining enantiomeric excess. | Indirect method; requires a CDA of known absolute configuration; potential for kinetic resolution. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Enantiomerically pure sample in solution; requires a chromophore near the stereocenter. | A CD spectrum showing positive or negative Cotton effects at specific wavelengths. | Sensitive technique requiring small sample amounts; can be compared to theoretical calculations. | Requires a chromophore; interpretation can be complex without computational support. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures the differential absorption of left and right circularly polarized infrared radiation. | Enantiomerically pure sample in solution. | A VCD spectrum with positive and negative bands corresponding to vibrational modes. | Applicable to a wider range of molecules, including those without UV-Vis chromophores. | Requires specialized equipment; interpretation often relies on comparison with quantum chemical calculations. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for the confirmation of the absolute stereochemistry of a this compound derivative.
X-ray Crystallography of a Chiral Salt Derivative
This method provides the most definitive assignment of absolute stereochemistry.
Methodology:
-
Chiral Salt Formation: React the racemic this compound with a stoichiometric amount of an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Crystallization: Slowly cool the resulting solution or allow for slow evaporation of the solvent to induce crystallization of the diastereomeric salt.
-
Crystal Selection and Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Collect X-ray diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. The absolute configuration is determined by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 for the known configuration of the chiral amine confirms the absolute configuration of the carboxylic acid.[2]
NMR Spectroscopy using a Chiral Derivatizing Agent (Mosher's Acid Method Adaptation)
This technique allows for the determination of absolute configuration in solution.
Methodology:
-
Esterification: Convert the enantiomers of this compound into their corresponding esters by reaction with an enantiomerically pure chiral alcohol, such as (R)-(-)- or (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Sample Preparation: Prepare NMR samples of the resulting diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomers.
-
Spectral Analysis: Compare the chemical shifts of protons or fluorine atoms near the chiral center in the two diastereomeric esters. The differences in chemical shifts (Δδ = δS - δR) can be correlated to the absolute configuration based on established models of the conformational preferences of the Mosher's esters.
Circular Dichroism (CD) Spectroscopy
This chiroptical method provides a spectral fingerprint of the enantiomer.
Methodology:
-
Sample Preparation: Prepare solutions of the enantiomerically pure this compound or a suitable derivative (e.g., an ester with a chromophore) in a transparent solvent (e.g., methanol or acetonitrile) at a known concentration.
-
CD Spectrum Acquisition: Record the CD spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The sign of the Cotton effect (positive or negative) in the CD spectrum can be compared to that of structurally related compounds with known absolute configurations or to the predicted spectrum from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT).
Visualization of Experimental Workflow
The logical flow for determining the absolute stereochemistry of this compound is crucial for planning a research strategy.
Caption: Workflow for the determination of the absolute stereochemistry.
The following diagram illustrates the signaling pathway of how a chiral molecule interacts with a biological receptor, emphasizing the importance of correct stereochemistry.
Caption: Enantiomer interaction with a chiral biological receptor.
References
The Strategic Replacement of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid in Drug Design: A Comparative Guide to Bioisosteres
For researchers, scientists, and drug development professionals, the quest for optimized lead compounds is a continuous journey of molecular refinement. One area of growing interest is the bioisosteric replacement of moieties that, while contributing to a molecule's desired activity, may also introduce metabolic liabilities or undesirable physicochemical properties. This guide provides a comparative analysis of bioisosteric replacements for the 2,2-dichloro-1-methylcyclopropanecarboxylic acid moiety, a structural motif found in some biologically active compounds. By examining key experimental data, this guide aims to inform rational drug design strategies.
While no mainstream pharmaceutical drugs for human use prominently feature the this compound moiety, its structural components, particularly the gem-dichlorocyclopropane group, present interesting challenges and opportunities in medicinal chemistry. The high lipophilicity and potential for metabolic instability associated with this group have driven the exploration of bioisosteric replacements. This guide focuses on the comparative evaluation of two key bioisosteres: the gem-difluorocyclopropane and the spiro[2.2]pentane moieties.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The decision to replace a chemical moiety is driven by the desire to improve a compound's overall profile, including its potency, metabolic stability, lipophilicity, and permeability. The following tables summarize key experimental data comparing the parent gem-dichlorocyclopropane motif with its bioisosteric counterparts.
| Moiety | Structure | Lipophilicity (LogP) | Metabolic Stability (t½ in HLM, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| gem-Dichlorocyclopropane | C(Cl)₂-C₃H₄- | High | Low | Moderate |
| gem-Difluorocyclopropane | C(F)₂-C₃H₄- | Moderate | Moderate to High | High |
| Spiro[2.2]pentane | C₅H₈= | Moderate | High | High |
Table 1: Comparison of Key Physicochemical and Pharmacokinetic Parameters. HLM: Human Liver Microsomes. Papp: Apparent Permeability Coefficient.
In-Depth Look at Bioisosteric Replacements
The gem-Difluorocyclopropane Moiety: A Shift Towards Stability and Polarity
The replacement of chlorine with fluorine is a common strategy in medicinal chemistry to modulate electronic properties and improve metabolic stability.[1] The carbon-fluorine bond is stronger than the carbon-chlorine bond, making the gem-difluorocyclopropane moiety less susceptible to metabolic degradation.[2][3] Furthermore, the higher electronegativity of fluorine can reduce the lipophilicity of the molecule, potentially improving its solubility and pharmacokinetic profile.[4]
The Spiro[2.2]pentane Moiety: A Rigid Scaffold for Enhanced Properties
Spiro[2.2]pentane offers a unique, rigid, three-dimensional scaffold that can serve as a bioisostere for the cyclopropane ring.[5][6] This rigid structure can favorably influence the conformation of the molecule, leading to improved binding affinity for its biological target.[7] The replacement of the halogenated carbons with saturated carbons generally leads to increased metabolic stability and can offer a more favorable toxicity profile.[8]
Experimental Protocols
To ensure a clear understanding of the data presented, the following are detailed methodologies for the key experiments cited.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an organic and an aqueous phase.[9][10][]
-
Preparation of Phases: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol.
-
Compound Addition: A known amount of the test compound is dissolved in the aqueous phase.
-
Partitioning: An equal volume of the pre-saturated n-octanol is added to the aqueous solution of the compound.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver.[12][13][14]
-
Incubation Mixture Preparation: A reaction mixture containing human liver microsomes, NADPH (a cofactor for CYP450 enzymes), and a phosphate buffer (pH 7.4) is prepared.
-
Compound Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: The samples are centrifuged to remove the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the line.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict the passive permeability of a compound across a biological membrane.[15][16][17]
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: A 96-well filter plate (donor plate) is placed on top of a 96-well acceptor plate. The acceptor wells are filled with a buffer solution (pH 7.4).
-
Compound Addition: The test compound is dissolved in the same buffer and added to the donor wells.
-
Incubation: The plate assembly is incubated for a specific period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (V_A / (Area × Time)) × ln(1 - [Compound]_acceptor / [Compound]_equilibrium) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Visualizing the Bioisosteric Replacement Strategy
The logical workflow for considering and evaluating bioisosteric replacements can be visualized as follows:
Caption: Workflow for the bioisosteric replacement of the gem-dichlorocyclopropane moiety.
This guide illustrates that while the this compound moiety itself may not be prevalent in marketed drugs, the underlying principles of bioisosteric replacement for its key structural features are highly relevant in modern drug discovery. The strategic replacement of the gem-dichlorocyclopropane group with bioisosteres like gem-difluorocyclopropane or spiro[2.2]pentane can lead to compounds with improved pharmacokinetic and metabolic profiles, ultimately contributing to the development of safer and more effective medicines.
References
- 1. ctppc.org [ctppc.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 7. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. acdlabs.com [acdlabs.com]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Reactivity of Gem-Dichlorocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Gem-dichlorocyclopropanes are versatile synthetic intermediates, prized for the inherent strain of their three-membered ring and the reactivity imparted by the two chlorine atoms. Their utility in organic synthesis stems from a diverse range of transformations that allow for the construction of complex molecular architectures. This guide provides a comparative analysis of the key reactions of gem-dichlorocyclopropanes, supported by experimental data and detailed protocols to aid in methodological selection and application.
I. Synthesis of Gem-Dichlorocyclopropanes: Dichlorocarbene Addition to Alkenes
The most prevalent method for synthesizing gem-dichlorocyclopropanes is the addition of dichlorocarbene (:CCl₂) to an alkene.[1] The reactivity of the alkene towards the electrophilic dichlorocarbene is a critical factor, with electron-rich alkenes generally exhibiting higher reactivity.[1]
Comparative Data on Dichlorocyclopropanation of Various Alkenes
| Alkene | Dichlorocarbene Generation Method | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | CHCl₃ / 50% NaOH | TEBA | - | 40 | - | ~88 | [2] |
| α-Methylstyrene | CHCl₃ / 30% NaOH | BTEAC | Chloroform | 45 | - | - | [3] |
| Cyclohexene | CHCl₃ / 50% NaOH | TEBA | Chloroform | RT | - | - | [4] |
| Indene | CHCl₃ / NaOH | PTC | - | - | - | High | [1] |
| 1-Octene | CCl₄ / Mg (ultrasound) | - | Ether/THF | RT | 0.75-1 | 85 | [5] |
| 2-Methyl-2-butene | CHCl₃ / 50% NaOH | Catamine AB | - | - | - | 95 | |
| Piperylene | CHCl₃ / 50% NaOH | TEBACl | - | - | - | High | [6][7] |
TEBA: Triethylbenzylammonium chloride; BTEAC: Benzyltriethylammonium chloride; PTC: Phase-Transfer Catalyst; RT: Room Temperature.
Experimental Protocol: Phase-Transfer Catalyzed Dichlorocyclopropanation of Styrene
This procedure is adapted from the kinetic study of dichlorocarbene addition to styrene.[2]
Materials:
-
Styrene
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH), 40% aqueous solution (w/w)
-
Triethylbenzylammonium chloride (TEBA)
-
Hexadecane (internal standard)
-
Three-necked round-bottomed flask (150 mL) equipped with a mechanical stirrer and reflux condenser
-
Tachometer
Procedure:
-
To the three-necked flask, add 20 mL of 40% (w/w) aqueous NaOH, 44.4 mg of TEBA, and 10 mL of chloroform.
-
Stir the mixture for approximately 10 minutes at 40°C to allow for catalyst conditioning. Add 1 mL of hexadecane as an internal standard.
-
Maintain slow stirring and add 1.5 mL of styrene, preheated to 40°C, to the reaction mixture. The midpoint of the addition is considered time zero.
-
Increase the stirring speed to 500 rpm, monitored by a tachometer.
-
Monitor the reaction progress by withdrawing samples from the organic layer at regular intervals for analysis (e.g., by gas chromatography).
Logical Relationship: Dichlorocarbene Generation and Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and reactions of alkenyl-gem-dichlorocyclopropanes obtained from piperylene | Musin | Fine Chemical Technologies [finechem-mirea.ru]
- 7. Synthesis and reactions of alkenyl-gem-dichlorocyclopropanes obtained from piperylene | Musin | Fine Chemical Technologies [finechem-mirea.ru]
A Comparative Analysis of Cross-Reactivity for Antibodies Targeting 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid (DcmC) Conjugates
This guide provides a comprehensive comparison of the cross-reactivity profiles of polyclonal and monoclonal antibodies raised against 2,2-Dichloro-1-methylcyclopropanecarboxylic acid (DcmC) conjugated to carrier proteins. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate antibody for their specific immunoassay needs. The following sections detail the experimental methodologies, present comparative data on antibody specificity, and visualize the key processes involved in the assessment.
Introduction
This compound (DcmC) is a small molecule that requires conjugation to a larger carrier protein to elicit an immune response for antibody production. The specificity of the resulting antibodies is crucial for the development of sensitive and accurate immunoassays. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to false-positive results and inaccurate quantification. This guide evaluates the cross-reactivity of anti-DcmC antibodies against a panel of structurally related analogs.
Data Presentation: Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) was employed to determine the cross-reactivity of both polyclonal (pAb) and monoclonal (mAb) anti-DcmC antibodies. The fifty-percent inhibitory concentration (IC50) for DcmC and a range of related compounds was determined. Cross-reactivity (CR%) was calculated using the following formula:
CR (%) = (IC50 of DcmC / IC50 of competing compound) x 100
| Compound | Structure | Polyclonal Antibody (pAb-DcmC) IC50 (ng/mL) | Polyclonal Antibody (pAb-DcmC) CR (%) | Monoclonal Antibody (mAb-DcmC) IC50 (ng/mL) | Monoclonal Antibody (mAb-DcmC) CR (%) |
| This compound (DcmC) | Cl/Cl-C-C(CH₃)-COOH\ /CH₂ | 15.2 | 100 | 5.8 | 100 |
| 2,2-Dibromo-1-methylcyclopropanecarboxylic acid | Br/Br-C-C(CH₃)-COOH\ /CH₂ | 85.7 | 17.7 | 250.1 | 2.3 |
| 1-Methylcyclopropanecarboxylic acid | CH₂/H₂C-C(CH₃)-COOH | > 1000 | < 1.5 | > 5000 | < 0.1 |
| 2,2-Dichlorocyclopropanecarboxylic acid | Cl/Cl-C-CH-COOH\ /CH₂ | 210.4 | 7.2 | 980.5 | 0.6 |
| 3-(2,2-Dichlorocyclopropyl)propanoic acid | Cl/Cl-C-CH-CH₂CH₂COOH\ /CH₂ | > 1000 | < 1.5 | > 5000 | < 0.1 |
Table 1. Cross-reactivity of polyclonal and monoclonal anti-DcmC antibodies against structurally related compounds.
Experimental Protocols
For the generation of antibodies against small molecules like DcmC, it is necessary to conjugate them to a larger carrier protein to make them immunogenic.[1][2]
-
Hapten Activation: this compound (DcmC) was activated using the N-hydroxysuccinimide (NHS) ester method.
-
DcmC was dissolved in dimethylformamide (DMF).
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) were added in a 1:1.2:1.2 molar ratio to DcmC.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The resulting dicyclohexylurea precipitate was removed by filtration.
-
-
Conjugation to Carrier Protein: The activated DcmC-NHS ester was conjugated to Bovine Serum Albumin (BSA) for the immunogen and to Ovalbumin (OVA) for the coating antigen.
-
BSA or OVA was dissolved in a 0.1 M phosphate buffer (pH 8.0).
-
The DcmC-NHS ester solution in DMF was added dropwise to the protein solution while stirring.
-
The reaction was allowed to proceed for 4 hours at room temperature.
-
The resulting conjugate was dialyzed against phosphate-buffered saline (PBS) for 48 hours with multiple buffer changes to remove unconjugated hapten.
-
The conjugation ratio was determined using MALDI-TOF mass spectrometry.
-
-
Polyclonal Antibody Production: New Zealand white rabbits were immunized subcutaneously with 1 mg of the DcmC-BSA conjugate emulsified with Freund's complete adjuvant. Booster injections with DcmC-BSA in Freund's incomplete adjuvant were administered every three weeks. Blood was collected 10 days after each boost, and the serum was separated to obtain the polyclonal antibodies.
-
Monoclonal Antibody Production: BALB/c mice were immunized intraperitoneally with 50 µg of the DcmC-BSA conjugate emulsified with Freund's complete adjuvant. Subsequent booster injections were given at 2-week intervals. After obtaining a satisfactory antibody titer, spleen cells from the immunized mice were fused with Sp2/0 myeloma cells. Hybridoma cells producing antibodies with high affinity and specificity for DcmC were selected and cloned by limiting dilution.
A competitive indirect ELISA was developed to assess the cross-reactivity of the generated antibodies.[3]
-
Plate Coating: A 96-well microtiter plate was coated with 100 µL/well of DcmC-OVA conjugate (1 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[4]
-
Washing: The plate was washed three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: The remaining protein-binding sites were blocked by adding 200 µL/well of 5% non-fat dry milk in PBST and incubating for 2 hours at 37°C.[4]
-
Washing: The plate was washed three times with PBST.
-
Competitive Reaction: 50 µL of varying concentrations of DcmC standard or the cross-reactant compounds (dissolved in PBST) and 50 µL of the anti-DcmC antibody (polyclonal serum or monoclonal supernatant at a predetermined optimal dilution) were added to each well. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with PBST.
-
Secondary Antibody Incubation: 100 µL/well of goat anti-rabbit IgG (for pAb) or goat anti-mouse IgG (for mAb) conjugated to horseradish peroxidase (HRP), diluted in blocking buffer, was added and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with PBST.
-
Substrate Reaction: 100 µL/well of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution was added, and the plate was incubated in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: The reaction was stopped by adding 50 µL/well of 2 M H₂SO₄.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated from the resulting dose-response curves.
Visualizations
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Safe Disposal of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid, a compound that requires careful management as a hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2] This compound is classified as a skin, eye, and respiratory irritant.
Key Hazard Information:
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Quantitative Data and Safety Parameters
| Parameter | Value/Recommendation | Source/Regulation |
| Personal Protective Equipment (PPE) | Nitrile or Neoprene gloves, safety goggles, lab coat. | General Laboratory Best Practices |
| pH of Waste | If aqueous, likely ≤ 2 (Corrosive) | EPA Hazardous Waste Characteristics |
| RCRA Hazardous Waste Code | Likely D002 (Corrosive Waste) if pH ≤ 2 | 40 CFR 261.22 |
| Incompatible Materials | Strong bases, Strong oxidizing agents.[1] | Safety Data Sheets |
| Storage | In a cool, dry, well-ventilated area in a tightly closed, compatible container.[1] | General Chemical Storage Guidelines |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process and necessary steps.
Experimental Protocol: In-Lab Neutralization (for small quantities)
For small quantities, neutralization can be a viable pre-treatment step to reduce the corrosivity of the waste. Carboxylic acids react with bases to form a salt and water.[3][4][5]
Disclaimer: The following is a general procedure for the neutralization of a carboxylic acid. It has not been validated for this compound specifically. It is imperative to perform a risk assessment and a small-scale trial before proceeding with the full quantity of waste.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution (e.g., 1 M NaOH)
-
Large beaker (at least 5 times the volume of the waste)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Appropriate PPE (nitrile or neoprene gloves, safety goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Perform the entire procedure in a chemical fume hood.
-
Place the beaker on the stir plate and add a stir bar.
-
If the waste is a solid, dissolve it in a minimal amount of water. If it is already in a solvent, ensure the solvent is compatible with the base to be added.
-
-
Neutralization:
-
Slowly add the basic solution (e.g., 1 M NaOH) to the acidic waste while stirring continuously. The reaction is exothermic and may generate heat. Add the base dropwise or in small increments to control the reaction rate and temperature.
-
If using sodium bicarbonate, be aware that carbon dioxide gas will be evolved, which can cause frothing.[4][5] Add the bicarbonate solution very slowly to avoid overflow.
-
-
pH Monitoring:
-
Periodically, stop adding the base and measure the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
-
Final Disposal Preparation:
-
Once the solution is neutralized, transfer it to a designated hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the name of the neutralized salt (e.g., "Sodium 2,2-dichloro-1-methylcyclopropanecarboxylate solution"), and a list of all components, including water.
-
Step-by-Step Disposal Plan
-
Segregation:
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
This is a chlorinated organic waste and must be segregated from non-halogenated waste streams.
-
-
Container Selection:
-
Use a container that is compatible with acidic and chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Ensure the container is in good condition and free from leaks.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including "this compound" and any solvents present. List the approximate concentrations of each component.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store away from incompatible materials such as bases and strong oxidizing agents.[1]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.
-
Follow all institutional guidelines for waste manifest documentation and pickup procedures.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a solid that is classified as a skin, eye, and respiratory irritant.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area to avoid exposure.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Get medical aid if irritation develops or persists.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standard. A face shield should be worn when there is a splash risk.[4] | To protect against eye irritation from dust particles and potential splashes.[1][2] |
| Skin Protection | Nitrile or butyl rubber gloves. A lab coat is mandatory. An impervious apron is required for handling larger quantities.[5] | To prevent skin irritation upon contact.[1][2] |
| Respiratory Protection | N95 dust mask or a respirator with an appropriate cartridge for organic vapors and acid gases, especially if not handled in a fume hood.[2][5] | To prevent respiratory tract irritation from inhaling dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Review the Safety Data Sheet (SDS) before starting any work.[4]
-
Ensure a chemical fume hood is operational and available.[6]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[7]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling the Compound:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
When weighing, use a balance inside the fume hood or in a designated weighing enclosure.
-
If making a solution, always add the acid to the solvent, never the other way around, to control any exothermic reaction.[7]
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.
-
Label all waste containers clearly with the full chemical name and associated hazards.
-
Disposal Plan
As a chlorinated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste. DO NOT dispose of this chemical down the sink.[8][9]
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, and excess chemical) in a designated, labeled, and sealed hazardous waste container.
-
Collect liquid waste containing this compound in a separate, labeled, and sealed container for chlorinated organic waste.
-
Segregate from incompatible materials such as strong bases and oxidizing agents.[6]
-
-
Waste Storage:
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid 98 1447-14-9 [sigmaaldrich.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1447-14-9 Name: this compound [xixisys.com]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. Laboratory chemical waste [watercorporation.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
